4-Chloro-thiamethoxam
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2N5O3S |
|---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
(NZ)-N-[3-[(2,4-dichloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H9Cl2N5O3S/c1-13-3-18-4-14(8(13)12-15(16)17)2-5-6(9)11-7(10)19-5/h2-4H2,1H3/b12-8- |
InChI Key |
NHWGCIRDWDHBLQ-WQLSENKSSA-N |
Isomeric SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |
Origin of Product |
United States |
Synthesis, Derivatization, and Structural Modification Studies
Elucidation of Novel Synthetic Routes to 4-Chloro-thiamethoxam (B1154349)
The primary synthesis of Thiamethoxam (B1682794) is a multi-step process that can be achieved with high yields from accessible starting materials. nih.gov The core route involves the N-alkylation of the 3-methyl-4-nitroimino-1,3,5-oxadiazinane heterocycle with a thiazole (B1198619) derivative. wikipedia.org
Alternative synthetic strategies have been explored to improve efficiency and reduce energy consumption. One patented method avoids the low-temperature diazotization typically used to create the 2-chloro-5-chloromethylthiazole (B146395) intermediate. google.com This novel route allows for the preparation of this key precursor at room temperature, thereby saving energy and improving the reaction yield. google.com Another approach involves the condensation reaction of 3-methyl-4-nitro-imino-1,3,5-oxadiazine with 2-chloro-5-chloromethyl thiazole in a high-pressure reaction kettle, using C2-C5 fatty alcohols and an inorganic base as the solvent and acid-binding agent, respectively. google.com
Exploration of Precursor Compounds and Reaction Optimization
The synthesis of Thiamethoxam relies on two key precursor compounds:
3-methyl-4-nitroimino-1,3,5-oxadiazinane : This heterocyclic compound is formed from N-methyl nitroguanidine (B56551). wikipedia.org The cyclization reaction to form this precursor has been optimized. For instance, the Mannich-type cyclization of N-methyl nitroguanidine to 3-methyl-4-nitroimino-1,3,5-oxadiazinane can be achieved with formaldehyde (B43269) in formic acid with yields between 71-90%. researchgate.net
2-chloro-5-chloromethylthiazole : This compound provides the essential chlorothiazolyl methyl group. google.com Its synthesis has been a focus of optimization, with newer methods reacting 2-amino-5-methylthiazole (B129938) with anhydrous copper (II) chloride in the presence of t-butylthiocyanide, followed by reaction with N-chlorosuccinimide. google.com
Optimization of the final condensation step is crucial for achieving high yields. Research has shown that using 2.5 equivalents of potassium carbonate as a base and dimethylformamide (DMF) as a solvent provides optimal yields for the alkylation reaction. scispace.com One patented method specifies slowly adding a mixture of tetramethylammonium (B1211777) hydroxide (B78521), potassium carbonate, and dimethyl carbonate to the main reactants, achieving yields of 80-82%. google.com
| Reactants | Base | Solvent | Catalyst/Additive | Temperature | Reported Yield | Source |
|---|---|---|---|---|---|---|
| 3-methyl-4-nitroimino-1,3,5-oxadiazinane, 2-chloro-5-chloromethylthiazole | Potassium Carbonate (2.5 eq.) | Dimethylformamide (DMF) | - | Not specified | Optimal | scispace.com |
| 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole | Potassium Carbonate | Dimethyl Carbonate | Tetramethylammonium hydroxide | 60-70°C | 80-82% | google.com |
| 3-methyl-4-nitro-imino-1,3,5-oxadiazine, 2-chloro-5-chloromethyl thiazole | Inorganic Base | C2-C5 Fatty Alcohol | - | 110-150°C (High Pressure) | 95.2% | google.com |
Characterization of Structural Analogs and Isomeric Forms
Thiamethoxam exists as a mixture of cis-trans (E/Z) isomers due to the restricted rotation around the C=N bond of the nitroimino group. wikipedia.orgfao.org It is believed that the energy barrier for interconversion is low, allowing a rapid equilibrium to be established at ambient temperatures. fao.org
Extensive research has been conducted on structural analogs of Thiamethoxam to understand structure-activity relationships. doi.org These modifications typically involve two main areas: the heterocyclic group and the pharmacophore.
Heterocyclic Group Modification : The replacement of the 2-chloro-5-thiazolyl moiety with other groups has been explored. Substituting it with a 6-chloro-3-pyridyl group (to form compound 13a ) was a key step in development, though Thiamethoxam ultimately showed superior activity against chewing insects. scispace.comdoi.org Replacing the chlorine atom on the pyridyl ring or substituting the entire moiety with a 4-chlorophenyl group was found to significantly decrease insecticidal activity. doi.org
Pharmacophore Modification : The nitroimino group (N-NO2) is critical for activity. Replacing it with a cyanoimino moiety (N-CN) to create the analog 23 resulted in diminished activity. researchgate.net Analogs where the nitroimino group was replaced with a urea (B33335) (X=O, compound 24 ) or thiourea (B124793) (X=S, compound 25 ) were found to be inactive. researchgate.net This suggests that a strongly electron-withdrawing group with a hydrogen-accepting head is essential for the compound's function. researchgate.net
| Compound Name/No. | Modification from Thiamethoxam | Key Finding | Source |
|---|---|---|---|
| Compound 13a | 2-chloro-5-thiazolyl group replaced by 6-chloro-3-pyridyl group | Less active against chewing insects compared to Thiamethoxam | doi.org |
| Cyanoimino-analogue (23) | Nitroimino group (N-NO2) replaced by cyanoimino group (N-CN) | Clearly diminished activity | researchgate.net |
| Urea analogue (24) | Nitroimino group replaced by a carbonyl group (C=O) | Inactive | researchgate.net |
| Thiourea analogue (25) | Nitroimino group replaced by a thiocarbonyl group (C=S) | Inactive | researchgate.net |
| Clothianidin (CGA 322704) | Metabolite; acyclic nitroguanidine structure | A major metabolite of Thiamethoxam | scispace.comfao.org |
Computational Chemistry Approaches to Synthetic Pathway Design
Computational chemistry has become a valuable tool for studying neonicotinoids like Thiamethoxam. Electronic structure calculations using Density Functional Theory (DFT) have been employed to investigate the structures and unimolecular chemistries of protonated Thiamethoxam in the gas phase. mun.ca These studies help to determine thermodynamic properties like relative enthalpies and Gibbs energies and to compute infrared spectra, which can be compared with experimental data to identify the vibrational features of the molecule and its fragments. mun.ca
In silico molecular docking studies have also been performed to understand the interaction of Thiamethoxam with its biological targets, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net These computational models can predict the binding affinity and orientation of the molecule within the receptor's active site. researchgate.net For example, docking studies showed Thiamethoxam having a better binding interaction with acetylcholine binding protein (AChBP), a surrogate for the nAChR, than the co-crystalized ligand imidacloprid (B1192907), with binding energies of -6.95 kcal/mole for Thiamethoxam versus -6.49 kcal/mole for imidacloprid. researchgate.net Furthermore, virtual screening through pharmacophoric searches has been used to identify potential alternative biological targets by comparing the 3D structure of Thiamethoxam to libraries of known protein ligands. cabidigitallibrary.org
Molecular Interactions and Mechanisms of Action Moa in Target Organisms
Binding Kinetics and Receptor Affinity Profiling at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Thiamethoxam (B1682794) itself exhibits a notably low binding affinity for nAChRs compared to other major neonicotinoids. Radioligand binding assays using housefly (Musca domestica) head membranes revealed a very high IC50 value of 5,000 nM for thiamethoxam. This indicates weak binding to the receptor. In studies measuring the displacement of [3H]-imidacloprid, thiamethoxam was found to be a very weak competitor, with a high inhibition constant (Ki) in the micromolar (µM) range.
This low affinity is a significant outlier within the neonicotinoid class, where most compounds, such as imidacloprid (B1192907) and thiamethoxam's own metabolite clothianidin, show high affinity with inhibition constants in the low nanomolar (nM) range. For instance, clothianidin demonstrates high affinity to nAChRs in both binding assays and electrophysiological studies. researchgate.net This discrepancy is central to understanding thiamethoxam's mode of action, pointing towards its role as a precursor that is converted to a more active compound in vivo.
Table 1: Comparative Binding Affinity of Neonicotinoids at Insect nAChRs
| Compound | Receptor Source | Method | Affinity Value | Reference |
| Thiamethoxam | Housefly head membranes | IC50 | 5,000 nM | nih.gov |
| Thiamethoxam | Insect nAChRs | Ki | µM range | nih.gov |
| Clothianidin | Isolated insect neurons | Agonist Activity | Active at 30 nM | researchgate.netwikimedia.org |
| Imidacloprid | Insect nAChRs | I50 | ~1 nM | wikimedia.org |
Stereochemical Influences on Receptor Recognition and Agonist Activity
Thiamethoxam is synthesized and commercially supplied as a mixture of geometric isomers, specifically (E)- and (Z)-isomers, often referred to as cis- and trans-isomers, arising from the C=N double bond of the nitroimino group. wikipedia.orgherts.ac.ukebi.ac.uk The technical product is a combination of these stereoisomers. herts.ac.uk
While the presence of these isomers is a key chemical feature, detailed studies isolating each isomer and characterizing their individual contributions to receptor binding and agonist activity are not widely available in public literature. For other classes of insecticides, such as pyrethroids and other neonicotinoids, it is well-established that stereochemistry can profoundly impact insecticidal efficacy, with one isomer often being significantly more active than others. researchgate.netresearchgate.net However, for thiamethoxam, the specific differential activities of the (E) and (Z) forms at the nAChR target site remain an area requiring further research.
Electrophysiological Studies of Neuronal Excitation and Inhibition
Electrophysiological studies corroborate the findings from binding assays, demonstrating that thiamethoxam is a poor direct agonist of insect nAChRs. Whole-cell voltage-clamp experiments on isolated neurons from the tobacco budworm (Heliothis virescens) showed no significant response to thiamethoxam application, even at high concentrations of 0.3 mM. researchgate.net Similarly, studies on isolated cockroach neurons found that thiamethoxam does not activate non-desensitizing nAChRs at concentrations up to 3,000 nM. nih.gov
In contrast, its primary metabolite, clothianidin, is a potent agonist, eliciting strong neuronal activation at concentrations as low as 30 nM. researchgate.netwikimedia.org This provides compelling evidence for thiamethoxam's pro-drug nature, where its toxicity is not due to its own action but to its metabolic conversion to the highly active clothianidin. Interestingly, some research on vertebrate receptors has shown that thiamethoxam can act as a negative modulator, decreasing acetylcholine-induced currents on rat α7 nAChRs at low concentrations. mdpi.com
Molecular Dynamics Simulations of Compound-Receptor Complexes
In silico molecular modeling, including docking and molecular dynamics (MD) simulations, has provided significant insights into the interaction of thiamethoxam with nAChRs, often using the acetylcholine-binding protein (AChBP) as a structural homolog for the receptor's ligand-binding domain.
A 2023 docking study calculated the binding energy of thiamethoxam with AChBP to be -6.95 kcal/mol, suggesting a favorable interaction. researchgate.net Other docking studies comparing thiamethoxam to nicotine (B1678760) at vertebrate nAChRs predicted variations in the strength and type of interactions, consistent with thiamethoxam's lower affinity for these receptors. nih.govtandfonline.com
A comprehensive 2018 study combined quantum mechanics, docking, and MD simulations to investigate the binding of both thiamethoxam and its metabolite clothianidin. nih.gov This work highlighted crucial, non-covalent interactions that stabilize the compound-receptor complex. It was the first to emphasize the role of a chalcogen bond , an interaction involving the sulfur atom of the thiazole (B1198619) ring, in binding to the receptor. Specifically, an intermolecular chalcogen bond forms between thiamethoxam's sulfur atom and the hydroxyl group of a key tyrosine residue (Tyr195) in the binding site. nih.gov The study also noted the contribution of halogen bonding from the chlorine atom on the thiazole ring, although this interaction was more pronounced for clothianidin than for thiamethoxam within the binding pocket. nih.gov These simulations underscore that classical force fields are often insufficient to capture these subtle but important interactions, requiring more advanced computational methods.
Comparative Analysis of MOA with Parent Thiamethoxam and Other Neonicotinoids
The mechanism of action of thiamethoxam is unique among commercially prominent neonicotinoids due to its established role as a pro-drug.
Pro-drug vs. Direct Agonist: Unlike first-generation neonicotinoids such as imidacloprid and acetamiprid (B1664982), which are directly active agonists at nAChRs, thiamethoxam's insecticidal activity is primarily dependent on its metabolic conversion to clothianidin. nih.govresearchgate.netwikimedia.org This conversion occurs within both insects and plants, making clothianidin the principal active compound that binds to the target receptor. researchgate.net
Receptor Affinity: Thiamethoxam displays an affinity for insect nAChRs that is up to 10,000-fold lower than that of imidacloprid or its own metabolite, clothianidin. researchgate.netwikimedia.org This weak binding of the parent compound is a key distinguishing feature.
Binding Site Interaction: While most neonicotinoids are thought to act on a common binding site on the nAChR, the specific interactions can differ. Molecular modeling suggests that while thiamethoxam and clothianidin occupy the same general binding pocket, their precise orientation and key stabilizing interactions vary. nih.gov For example, both can form chalcogen bonds with Tyr195, but the contribution of halogen bonding is more significant for clothianidin. nih.gov Some evidence also suggests that thiamethoxam and clothianidin may interact with different nAChR subtypes or have distinct binding sites, though this remains an area of active investigation. acs.org
Biological Efficacy and Pest Resistance Dynamics
Efficacy Against Key Agricultural Pests and Vector Insects
4-Chloro-thiamethoxam (B1154349) demonstrates high efficacy against numerous economically important agricultural pests. Its primary targets are sucking insects, though it also shows activity against some chewing and soil-dwelling pests. entomoljournal.comresearchgate.net Key pests controlled by this compound include aphids, whiteflies, thrips, rice hoppers, flea beetles, and the Colorado potato beetle. researchgate.nethb-p.compomais.com Its systemic nature allows it to be absorbed by plants, providing protection to the entire plant structure from insect feeding. entomoljournal.comhb-p.com This makes it suitable for various application methods, including foliar sprays and seed treatments, offering protection from the early seedling stages of crop development. pomais.comresearchgate.net
The evaluation of this compound's insecticidal activity is conducted through a variety of standardized laboratory (in-vitro) and field or whole-organism (in-vivo) bioassays. zenodo.org These methods are crucial for determining the susceptibility of different pest populations and for monitoring the development of resistance.
Commonly employed bioassay methodologies include:
Topical Application: This method involves the direct application of a precise volume of the insecticide solution onto the dorsal surface of an insect. It was utilized to assess resistance in aphid clones like Myzus persicae. nih.gov
Leaf-Dip Bioassay: Plant leaves are dipped into insecticide solutions of varying concentrations and then offered to the insects. This method has been used to test the efficacy against the cotton mealybug, Phenacoccus solenopsis. mdpi.com
Spray Application: Insects are exposed to a fine mist of the insecticide, which simulates field application and combines the effects of direct contact and residual exposure. This has been used in studies on Myzus persicae. nih.gov
Systemic Uptake Bioassay: For systemic insecticides like this compound, pests are fed on plants that have absorbed the compound through seed treatment or soil application. This assesses the insecticide's efficacy via the plant's vascular system. researchgate.net
Diet Incorporation: The insecticide is mixed into an artificial diet, which is then fed to the insects. This allows for precise control over the ingested dose.
These diverse methodologies allow researchers to characterize the toxicological profile of this compound against a wide range of insect species and life stages under controlled conditions. zenodo.org
Dose-response studies are fundamental to quantifying the toxicity of this compound and establishing baseline susceptibility data for various pest populations. These studies typically determine the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population. The data reveal significant variation in susceptibility among different species and even among different populations of the same species, often indicating the presence of resistance.
For instance, studies have documented high levels of resistance in several key pests. A highly resistant clone of the green peach aphid, Myzus persicae, showed a resistance factor of 225-fold to thiamethoxam (B1682794) in spray bioassays compared to a susceptible clone. nih.gov Similarly, field populations of the house fly, Musca domestica, have exhibited resistance ratios at the LC50 level ranging from 7.66 to over 20-fold. semanticscholar.org In contrast, some pests remain highly susceptible; the Asian citrus psyllid, Diaphorina citri, displayed a low LC50 value of 4.6 μg/mL in one study. unimore.it
Interactive Table: Dose-Response Data for this compound Against Various Pests
| Pest Species | Common Name | Bioassay Result | Resistance Level | Reference |
|---|---|---|---|---|
| Myzus persicae | Green Peach Aphid | RF = 225-fold | High | nih.gov |
| Musca domestica | House Fly | RR = 7.66 - 20.13-fold | Low to Moderate | semanticscholar.org |
| Bemisia tabaci | Sweetpotato Whitefly | LC50 = 13.98 - 534.33 mg/L | Variable | cabidigitallibrary.org |
| Diaphorina citri | Asian Citrus Psyllid | LC50 = 4.6 μg/mL | Susceptible | unimore.it |
| Nilaparvata lugens | Brown Planthopper | RR = 25.6-fold (Cross-resistance) | Moderate | nih.gov |
| Thrips tabaci | Onion Thrips | Highest PROC (68.65%) | Susceptible | sagens.org |
LC50: Lethal Concentration killing 50% of the population. RF: Resistance Factor. RR: Resistance Ratio. PROC: Population Reduction Over Control.
Mechanisms of Insecticide Resistance Development
The sustained use of this compound has imposed strong selective pressure on pest populations, leading to the evolution of resistance through several key mechanisms. researchgate.netnih.gov These adaptations allow insects to survive exposure to concentrations of the insecticide that would otherwise be lethal. The primary mechanisms can be broadly categorized as target-site insensitivity, enhanced metabolic detoxification, and reduced cuticular penetration or behavioral avoidance. researchgate.net
As a neonicotinoid, this compound acts as an agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, leading to overstimulation, paralysis, and death. entomoljournal.commdpi.com Target-site resistance, one of the most significant resistance mechanisms, involves genetic mutations that alter the structure of the nAChR protein, reducing its binding affinity for the insecticide. researchgate.net
Metabolic resistance is a crucial defense mechanism where insects use enhanced levels or modified activities of detoxification enzymes to break down the insecticide into less toxic metabolites before it can reach its target site. nih.govnih.gov
The primary enzyme families involved in the metabolic resistance to this compound are:
Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is frequently implicated in neonicotinoid resistance. researchgate.net Overexpression of specific P450 genes, such as CYP6CY3 in Myzus persicae and CYP6ER1 in Nilaparvata lugens, has been shown to confer resistance by enhancing the metabolism of thiamethoxam. nih.govmdpi.com The involvement of P450s can be confirmed in laboratory bioassays using the synergist piperonyl butoxide (PBO), which inhibits P450 activity and often restores susceptibility in resistant insects. semanticscholar.org
Esterases (EST) and Carboxylesterases (CarE): These enzymes hydrolyze ester bonds and play a role in detoxifying various insecticides. Studies on thiamethoxam-resistant house flies (Musca domestica) have shown that increased activity of carboxylesterases contributes significantly to resistance. semanticscholar.org
Glutathione (B108866) S-Transferases (GSTs): GSTs are another group of enzymes that detoxify foreign compounds by conjugating them with glutathione. Elevated GST activity has been associated with thiamethoxam resistance in pests such as the small green leafhopper, Empoasca onukii. peerj.com
Interactive Table: Metabolic Enzymes Implicated in this compound Resistance
| Enzyme Family | Specific Enzyme/Gene | Pest Species | Role in Resistance | Reference |
|---|---|---|---|---|
| Cytochrome P450s | MFO (Mixed-Function Oxidases) | Musca domestica | Major detoxification mechanism | semanticscholar.org |
| Cytochrome P450s | CYP6CY3 | Myzus persicae | Metabolism of neonicotinoids | mdpi.com |
| Cytochrome P450s | CYP6ER1 / CYP6AY1 | Nilaparvata lugens | Metabolism of neonicotinoids | nih.gov |
| Carboxylesterases | CarE | Musca domestica | Major detoxification mechanism | semanticscholar.org |
| Glutathione S-Transferases | GSTs | Empoasca onukii | Detoxification of thiamethoxam | peerj.com |
In addition to target-site and metabolic mechanisms, insects can evolve physical and behavioral defenses. researchgate.net
Cuticular Resistance: This form of resistance involves modifications to the insect's outer cuticle that reduce the rate of insecticide penetration into the body. nih.gov These changes can include a thickening of the cuticular layers or alterations in the composition of cuticular proteins and lipids. researchgate.netnih.gov By slowing down absorption, the insect's metabolic enzymes have more time to detoxify the insecticide, thereby increasing survival. nih.gov
Behavioral Resistance: This mechanism involves a change in the insect's behavior to avoid exposure to the insecticide. nih.gov Examples include moving away from treated surfaces or reducing feeding on plants that have been systemically treated. While behavioral resistance has been documented for other classes of insecticides, it is considered a less-characterized mechanism for neonicotinoids like this compound compared to physiological resistance forms. researchgate.netresearchgate.net
Cross-Resistance Profiles with Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they share a common mode of action or are detoxified by the same metabolic pathway. In the case of this compound (a component of the technical material Thiamethoxam), which belongs to the neonicotinoid class (IRAC Group 4A), significant cross-resistance has been documented. This phenomenon primarily involves other neonicotinoids but can extend to different insecticide classes, complicating pest management strategies. nih.goventomoljournal.com
Pest populations that have developed resistance to one neonicotinoid frequently exhibit reduced susceptibility to others. nih.gov For instance, an imidacloprid-resistant strain of the Colorado potato beetle (Leptinotarsa decemlineata) demonstrated cross-resistance to thiamethoxam, albeit at a lower level (15-fold), along with varying levels of resistance to other neonicotinoids like clothianidin (33-fold) and acetamiprid (B1664982) (29-fold). nih.gov Similarly, an imidacloprid-resistant strain of the cotton aphid (Aphis gossypii) showed cross-resistance to thiamethoxam (14.47-fold) and other neonicotinoids. jst.go.jp This suggests that the rotation of different neonicotinoid insecticides may not be a sustainable long-term resistance management strategy. nih.gov
The mechanisms driving this cross-resistance are often metabolic. Enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases and carboxylesterases, can break down multiple insecticides within the same class. jst.go.jpsci-hub.se In some cases, these metabolic pathways can also confer resistance to insecticides from entirely different classes. For example, a thiamethoxam-selected resistant strain of the cowpea aphid (Aphis craccivora) exhibited cross-resistance not only to the neonicotinoid acetamiprid (8.5-fold) but also to carbamates like pirimicarb (B1678450) (11.2-fold) and organophosphates like malathion (B1675926) (8.72-fold). plantprotection.pl Likewise, imidacloprid-resistant cotton aphids have shown cross-resistance to insecticides with different target sites, including the pyrethroid lambda-cyhalothrin (B1674341) and the organochlorine endosulfan. jst.go.jp
However, the patterns are not always predictable. A thiamethoxam-resistant strain of the whitefly Bemisia tabaci showed varying levels of cross-resistance to other neonicotinoids but not to abamectin (B1664291) or bifenthrin. mdpi.com In another study, a B. tabaci strain with approximately 100-fold resistance to thiamethoxam displayed no significant cross-resistance to acetamiprid or imidacloprid (B1192907). researchgate.net This variability underscores the complexity of resistance mechanisms, which can be highly specific to the pest species, the selection history, and the particular metabolic enzymes involved. sci-hub.semdpi.com
Table 1: Documented Cross-Resistance in Pest Strains Resistant to Neonicotinoids
| Pest Species | Primary Resistant Insecticide | Insecticide with Cross-Resistance | Insecticide Class | Resistance Ratio (Fold-Increase) | Source |
|---|---|---|---|---|---|
| Colorado Potato Beetle (Leptinotarsa decemlineata) | Imidacloprid | Thiamethoxam | Neonicotinoid (4A) | 15 | nih.gov |
| Clothianidin | Neonicotinoid (4A) | 33 | nih.gov | ||
| Acetamiprid | Neonicotinoid (4A) | 29 | nih.gov | ||
| Cotton Aphid (Aphis gossypii) | Imidacloprid | Thiamethoxam | Neonicotinoid (4A) | 14.47 | jst.go.jp |
| Lambda-cyhalothrin | Pyrethroid (3A) | 7.77 | jst.go.jp | ||
| Carbosulfan | Carbamate (1A) | 8.40 | jst.go.jp | ||
| Cowpea Aphid (Aphis craccivora) | Thiamethoxam | Acetamiprid | Neonicotinoid (4A) | 8.5 | plantprotection.pl |
| Pirimicarb | Carbamate (1A) | 11.2 | plantprotection.pl | ||
| Malathion | Organophosphate (1B) | 8.72 | plantprotection.pl | ||
| Green Peach Aphid (Myzus persicae) | Imidacloprid | Thiamethoxam | Neonicotinoid (4A) | 12.9 | mdpi.com |
| Sulfoxaflor | Sulfoximine (4C) | 32.4 | mdpi.com |
Strategies for Resistance Management and Mitigation
To preserve the long-term efficacy of this compound and other neonicotinoids, a structured resistance management program is essential. nih.govresearchoutreach.org Such programs are built on the principles of Integrated Pest Management (IPM), which combines various control tactics to minimize reliance on any single chemical class. ucanr.edugallatincd.org
A cornerstone of neonicotinoid resistance management is the rotation of insecticides with different Modes of Action (MoA). ucanr.eduirac-online.org The Insecticide Resistance Action Committee (IRAC) advises against treating successive generations of a pest with insecticides from the same MoA group. irac-online.org For thiamethoxam (Group 4A), this means rotating to effective insecticides from other groups such as diamides (Group 28), sulfoximines (Group 4C), or pymetrozine (B1663596) (Group 9B), provided no cross-resistance exists. mdpi.comirac-online.org Using a "window" strategy, where a specific MoA is used for a defined period before switching to another, can prevent the exposure of consecutive pest generations to the same selection pressure. croplife.org.au
Another key strategy is to avoid the overuse of a single compound or class. For example, it is strongly recommended not to follow a neonicotinoid seed treatment with a foliar spray of another neonicotinoid to control the same pest later in the season. cottonaustralia.com.au Instead, non-neonicotinoid alternatives should be considered for subsequent applications. cottonaustralia.com.au Tank-mixing thiamethoxam with an insecticide from a different, effective MoA group can also be a useful strategy, but reliance on the same mixture repeatedly should be avoided. epa.gov The effectiveness of a mixture is greatest when both components have similar periods of residual activity and when there is no pre-existing resistance to either active ingredient. epa.gov
Monitoring and Scouting: Regularly monitoring pest populations to determine if chemical control is necessary based on established action thresholds. ucanr.educottonaustralia.com.au
Cultural Controls: Practices such as crop rotation and planting pest-resistant varieties can disrupt pest life cycles and reduce populations. gallatincd.org
Biological Controls: Conserving and introducing natural predators and beneficial insects can play a significant role in pest suppression. gallatincd.org Systemic applications of thiamethoxam, such as seed treatments, can help conserve above-ground beneficial organisms compared to foliar sprays. irac-online.org
Maintaining Refuges: Leaving nearby crops or areas untreated with Group 4 insecticides can serve as a reservoir for susceptible pest populations, allowing for interbreeding that dilutes resistance genes. irac-online.org
Adhering to label recommendations for application rates is also critical. irac-online.org Using rates lower or higher than recommended can accelerate the development of resistance. irac-online.org Finally, if a control failure is suspected due to resistance, it is crucial to switch to an insecticide with a different MoA and not re-apply thiamethoxam or another neonicotinoid. cottonaustralia.com.au
Table 2: Key Strategies for Mitigating Resistance to this compound
| Strategy Category | Specific Tactic | Principle | Source |
|---|---|---|---|
| Chemical Use Strategy | Rotate Insecticides with Different Modes of Action (MoA) | Avoids selecting for resistance by changing the type of chemical pressure on the pest population. | irac-online.orgepa.govepa.gov |
| Use MoA "Windows" | Limits the exposure of a single pest generation to a single MoA. | croplife.org.au | |
| Avoid Sole Reliance on Neonicotinoids | Do not follow a neonicotinoid seed treatment with a foliar neonicotinoid spray for the same pest. | cottonaustralia.com.au | |
| Integrated Pest Management (IPM) | Scouting and Thresholds | Apply insecticides only when pest populations reach economically damaging levels. | ucanr.edu |
| Utilize Non-Chemical Controls | Employ cultural (e.g., crop rotation) and biological controls to reduce overall pest pressure. | gallatincd.org | |
| Maintain Refuges | Allows susceptible insects to survive and interbreed with resistant ones, diluting resistance genes. | irac-online.org | |
| Application Best Practices | Follow Label Rates | Ensures optimal efficacy and prevents sublethal dosing which can select for resistance. | irac-online.org |
| Respond to Control Failures | If resistance is suspected, do not re-spray with the same MoA. Rotate to an effective alternative. | cottonaustralia.com.au |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Abamectin |
| Acetamiprid |
| Bifenthrin |
| Carbosulfan |
| Chlorpyrifos-methyl |
| Clothianidin |
| Cyantraniliprole |
| Endosulfan |
| Fenitrothion |
| Imidacloprid |
| Lambda-cyhalothrin |
| Malathion |
| Pirimicarb |
| Pymetrozine |
| Sulfoxaflor |
Environmental Fate and Transport Mechanisms
Soil Adsorption, Desorption, and Leaching Dynamics
The mobility of 4-Chloro-thiamethoxam (B1154349) in the terrestrial environment is largely controlled by its adsorption to soil particles, subsequent desorption, and the potential for leaching through the soil profile. Studies on its parent compound, thiamethoxam (B1682794), indicate it is considered to have medium to high mobility in soil. hawaii.gov The potential for leaching is influenced by the compound's persistence, its low adsorption in soil, and its high water solubility. mdpi.com Desorption Koc values have been found to be higher than adsorption values, suggesting that once adsorbed, the compound is less likely to become mobile in the soil. epa.gov
Influence of Soil Physicochemical Properties on Mobility
The movement of this compound is significantly affected by the physical and chemical properties of the soil.
Organic Carbon: A clear correlation exists between the adsorption of thiamethoxam and the percentage of organic carbon in the soil. epa.gov Soils with higher organic carbon content tend to exhibit greater adsorption, thereby reducing the compound's mobility. mdpi.com
Soil Texture: Research has shown that thiamethoxam is more mobile in sandy soils compared to loam and clay soils. mdpi.com However, other studies have found no direct correlation between its adsorption and the percentage of clay content. epa.gov
Soil pH: Soil pH can influence the degradation and concentration of thiamethoxam. For instance, higher concentrations of thiamethoxam have been observed in plants grown in acidic soil (pH 4.9) compared to those in neutral soil (pH 6.3). mdpi.com
The following table summarizes key soil mobility parameters for the parent compound, thiamethoxam, based on registrant-submitted data.
| Parameter | Value Range | Description |
| Adsorption Koc (mL/g) | 33.1 - 176.7 | Indicates moderate to high mobility in soil. hawaii.govepa.gov |
| Desorption Koc (mL/g) | 72.1 - 697.5 | Higher values suggest that once adsorbed, the compound is less likely to desorb and move. hawaii.gov |
| Freundlich Adsorption Coefficient (Kf) | 0.22 - 2.32 | An empirical constant indicating the adsorption capacity of the soil. hawaii.gov |
| Freundlich Desorption Coefficient (Kf) | 0.90 - 3.64 | An empirical constant indicating the desorption capacity of the soil. hawaii.gov |
| GUS Index (Groundwater Ubiquity Score) | 3.82 | Classifies the compound as having a high leachability potential. hawaii.gov |
Modeling of Subsurface Transport
Modeling is a critical tool for predicting the subsurface movement of pesticides like this compound and assessing the risk of groundwater contamination.
Preferential Flow: Large macropores in soil can act as pathways for preferential flow, leading to the rapid transport of pollutants through the unsaturated zone to groundwater. mdpi.com
Reactive Transport Models: These models are used to examine the effects of factors like hydrogeology and pesticide characteristics on concentrations in groundwater wells. researchgate.net They can simulate how a compound moves through different geological layers, such as a layered aquifer system. researchgate.net
Pesticide Water Calculator (PWC): The EPA utilizes models like the PWC to estimate pesticide residues in runoff. Recent updates to the model assume that a portion of the applied chemical will be available for runoff, even when incorporated into the soil at depth. epa.gov
Dual-Permeability Models: These models can simulate water flow and solute transport, accounting for different permeability zones within the soil structure, which is crucial for accurately predicting leaching. geus.dk
Aquatic Fate and Distribution in Surface and Groundwater Systems
Given its high water solubility (4100 mg/L) and mobility, this compound and its parent compound are prone to transport from treated fields into aquatic systems via runoff and leaching. regulations.govhawaii.gov Storm events following application are often linked to the detection of these compounds in surface water. epa.govresearchgate.net Neonicotinoids have been detected in surface waters at concentrations up to 320 μg/L and in groundwater at concentrations up to 8.93 μg/L. ontariobee.com The persistence of thiamethoxam is generally lower in aquatic environments compared to soil, with aerobic aquatic metabolism half-lives ranging from 16.2 to 35.1 days. epa.gov
Sediment Partitioning and Bioavailability in Aquatic Environments
Once in an aquatic system, this compound's distribution between the water column and sediment is a key factor determining its bioavailability and ultimate fate.
Sediment Partitioning: The distribution of neonicotinoids in soil-water-sediment systems indicates a tendency for them to concentrate in the water, followed by sediments and then soils. researchgate.net While the low n-octanol-water partition coefficient (log Kow = -0.13) for thiamethoxam suggests a low potential for bioaccumulation, aged leaching studies indicate that residues are likely to bind to soil and sediment over time. regulations.govepa.gov
Bioavailability: The fraction of the chemical dissolved in the water column is considered more bioavailable to aquatic organisms than the fraction bound to sediment. However, sediment-bound residues can still be a source of exposure for benthic organisms.
Hydrological Transport Modeling
Hydrological models are essential for estimating the transport of this compound from agricultural landscapes to water bodies and predicting potential concentrations.
SWAT Model: The Soil and Water Assessment Tool (SWAT) is used to model pesticide fate and transport from agricultural areas. nih.gov It can identify critical source areas within a watershed and estimate the percentage of applied pesticide that is exported to a river. nih.gov The model considers that a lower soil adsorption coefficient (Koc) leads to a higher rate of transport from land to water. nih.gov
PWC Model: The Pesticide Water Calculator (PWC) is a field-scale model used to develop a distribution of Estimated Environmental Concentrations (EECs) in water bodies. epa.gov However, applying this field-scale model to larger watersheds can result in overestimated EECs that are not observed in the environment, highlighting the need for watershed-scale models that account for processes like advective dispersion. epa.gov
Runoff and Drainage: Storm-generated runoff is a dominant transport mechanism for thiamethoxam. researchgate.net Subsurface transport through tile drains in agricultural fields has also been identified as a significant pathway for neonicotinoids to enter streams. epa.gov
Atmospheric Volatilization and Dispersion Potential
The potential for this compound to enter the atmosphere is considered low. This assessment is based on the physicochemical properties of its parent compound, thiamethoxam. Its low vapor pressure (6.60 × 10⁻⁶ mPa at 25°C) and low Henry's Law Constant (4.70 × 10⁻¹⁰ Pa·m³/mol at 25°C) indicate that volatilization is not a major route of dissipation from soil or water surfaces under typical field conditions. regulations.govhawaii.gov Therefore, long-range atmospheric transport is not expected to be a significant environmental transport pathway.
Plant Uptake, Translocation, and Residue Distribution within Crops
Due to its high water solubility (4100 mg/L), thiamethoxam is readily taken up by plants from the soil and translocated upwards through the xylem to stems, leaves, and fruits. agropages.comunl.edu This systemic and acropetal movement is a key characteristic of its mode of action. agropages.com
Studies on various crops have detailed the distribution of thiamethoxam and its primary metabolite, clothianidin.
Tomato: When applied via root irrigation, thiamethoxam is effectively transferred throughout the tomato plant. researchgate.net The concentration of thiamethoxam was found to be highest in the lower stems and progressively decreased towards the top of the plant. researchgate.net Conversely, in the leaves, the highest concentration was observed at the top of the plant. researchgate.net The degradation product, clothianidin, was detected in all parts of the plant, with the highest concentrations found in the leaves, often exceeding the concentration of the parent thiamethoxam. researchgate.netresearchgate.net The order of clothianidin concentration was generally leaves > roots > stems > fruit. researchgate.net
Leek: Both hydroponic and soil experiments have demonstrated that thiamethoxam is easily absorbed by leek roots and translocated to the shoots, where it accumulates. nih.gov A significant finding is the ready conversion of thiamethoxam to clothianidin within the leek plant, with notable concentrations of clothianidin being detected in both roots and shoots. nih.gov
Soybean: In soybeans grown from thiamethoxam-treated seeds, residues of the compound and its metabolite clothianidin have been found in both vegetative and floral tissues. unl.edu While thiamethoxam concentrations were often low or undetectable, clothianidin was consistently detected at the early reproductive stage. unl.edu
Other Crops: Metabolism studies have been conducted on a range of crops including maize, rice, pears, cucumbers, and potatoes, showing that parent thiamethoxam is usually a significant component of the residue. fao.org In potatoes grown from treated seed-pieces, parent thiamethoxam and its metabolite clothianidin (referred to as CGA 322704 in some studies) were major residue components. fao.org
Table 1: Residue Distribution of Thiamethoxam and Clothianidin in Tomato Plants after Root Irrigation
| Plant Part | Thiamethoxam Concentration Trend | Clothianidin Concentration Trend |
|---|---|---|
| Stems | Higher in lower parts, decreasing upwards. researchgate.net | Lower than in leaves and roots. researchgate.net |
| Leaves | Highest concentration at the top. researchgate.net | Highest concentration, can exceed thiamethoxam levels. researchgate.net |
| Fruit | Generally lower concentrations. researchgate.net | Lowest concentrations. researchgate.net |
| Roots | Significant uptake occurs. nih.gov | Higher than in stems and fruit. researchgate.net |
Persistence and Half-life Determination in Various Environmental Compartments
The persistence of thiamethoxam in the environment is highly variable and depends on the specific compartment (soil, water) and environmental conditions such as moisture, temperature, and microbial activity.
In Soil:
Thiamethoxam is considered to be persistent in terrestrial environments, with its degradation primarily driven by microbial action. agropages.comepa.gov Its half-life in soil can range from a few weeks to over a year.
Aerobic Soil Conditions: Half-lives in aerobic soils have been reported to range from 34.3 to 464 days. epa.gov Some studies indicate a median half-life of 51 days. agropages.com Other research has shown persistence beyond 90 days with half-lives varying from 46.3 to 301.0 days, influenced by moisture levels. researchgate.net For instance, under dry conditions, the half-life can be significantly longer (200.7-301.0 days) compared to field capacity moisture (91.2-94.1 days) and submerged conditions (46.3-75.3 days). researchgate.net One study reported an average half-life of 229 days. ekb.eg In a laboratory setting, the half-life in a viable soil was estimated at 101.34 days, compared to 686.28 days in sterile soil, highlighting the role of microbes in its degradation. hawaii.gov
Anaerobic Soil Conditions: In the absence of oxygen, thiamethoxam persists for months, with reported half-lives ranging from 45.6 to 118 days. epa.gov
Soil Photodegradation: The breakdown of thiamethoxam in soil due to sunlight is not considered a major dissipation pathway, with half-lives ranging from 80 to 97 days in irradiated soil. epa.gov
In Aquatic Environments:
Thiamethoxam is generally less persistent in aquatic environments compared to soil, with half-lives on the order of weeks. epa.gov Its high water solubility facilitates its potential transport into surface and groundwater. ekb.egtandfonline.com
Aerobic Aquatic Metabolism: In water-sediment systems under aerobic conditions, thiamethoxam degrades with half-lives ranging from 16.2 to 35.1 days. epa.govresearchgate.net
Anaerobic Aquatic Metabolism: Persistence is similar in anaerobic aquatic environments, with half-lives ranging from 20.7 to 28.6 days. epa.gov
Aqueous Photolysis and Hydrolysis: In clear, acidic waters, thiamethoxam is less persistent due to photodegradation, with half-lives of 3.4 to 3.9 days. epa.gov Hydrolysis, the breakdown by water, is pH-dependent. Alkaline-catalyzed hydrolysis at pH 9 results in half-lives of 4.2 to 8.4 days. epa.gov The degradation of thiamethoxam is favored by exposure to solar radiation and more acidic pH conditions. mdpi.com
Table 2: Half-life of Thiamethoxam in Different Environmental Compartments
| Environmental Compartment | Condition | Half-life (days) | References |
|---|---|---|---|
| Soil | Aerobic | 34.3 - 464 | epa.gov |
| Aerobic (Median) | 51 | agropages.com | |
| Aerobic (Moisture Dependent) | 46.3 - 301.0 | researchgate.net | |
| Anaerobic | 45.6 - 118 | epa.gov | |
| Photodegradation | 80 - 97 | epa.gov | |
| Aquatic | Aerobic Metabolism | 16.2 - 35.1 | epa.govresearchgate.net |
| Anaerobic Metabolism | 20.7 - 28.6 | epa.gov | |
| Aqueous Photolysis | 3.4 - 3.9 | epa.gov |
Ecological Impact Assessments on Non Target Organisms
Effects on Beneficial Insects (e.g., Pollinators, Natural Enemies)
The neonicotinoid insecticide 4-Chloro-thiamethoxam (B1154349), a metabolite of thiamethoxam (B1682794), has been the subject of numerous studies regarding its impact on beneficial insects, particularly pollinators like honey bees and natural enemies of pests. nih.govmda.state.mn.us Neonicotinoids, including thiamethoxam, are systemic, meaning they are absorbed and translocated throughout the plant, leading to their presence in pollen, nectar, and guttation fluid, which are primary food and water sources for many beneficial insects. unl.eduufl.edu
Exposure Pathways and Risk Characterization Methodologies for Pollinators
Pollinators and other beneficial insects can be exposed to this compound and its parent compound, thiamethoxam, through various routes in agricultural landscapes. mda.state.mn.us
Primary Exposure Pathways:
Contaminated Food and Water: The primary route of exposure is through the consumption of contaminated pollen, nectar, and guttation fluid from treated plants. mda.state.mn.usunl.edufarmlandbirds.net Systemic insecticides like thiamethoxam are transported throughout the plant's vascular system, leading to their presence in these resources. unl.edu
Direct Contact: Direct topical contact with pesticide sprays can also occur. frontiersin.org
Dust from Treated Seeds: During the planting of seeds treated with neonicotinoids, contaminated dust can be generated and drift, posing a risk to nearby foraging bees. mda.state.mn.ustandfonline.com
Contaminated Soil and Water Surfaces: Pollinators may also be exposed through contact with contaminated soil or surface water. mda.state.mn.usunibo.it
Risk Characterization: Risk assessment for pollinators involves evaluating both the toxicity of the pesticide and the level of exposure. publications.gc.ca Methodologies for characterizing these risks are continually being refined and include:
Tiered Risk Assessment Schemes: These schemes, which are currently under review by bodies like the European Food Safety Authority (EFSA), use a step-wise approach to evaluate potential risks. farmlandbirds.netunibo.it They often start with laboratory-based toxicity tests and progress to more complex semi-field and field studies.
Residue Analysis: A key component of risk assessment is the analysis of pesticide residues in bee-relevant matrices such as pollen, nectar, and guttation fluid. unl.edufarmlandbirds.net Studies have confirmed the presence of thiamethoxam and its metabolite clothianidin in these matrices. farmlandbirds.net
Modeling and Field Studies: Exposure modeling, monitoring data from the environment, and results from large-scale field or mesocosm studies are used to refine risk assessments. publications.gc.ca Some field studies have concluded that the use of thiamethoxam as a seed treatment, following good agricultural practices, does not present a significant risk to honeybee colonies. tandfonline.com However, other assessments have identified high risks under certain exposure scenarios. farmlandbirds.net
Expanding Beyond Honey Bees: There is a growing recognition of the need to extend risk assessments beyond the model species, the Western honey bee (Apis mellifera), to include other wild and managed pollinators that may have different sensitivities and life cycles. unibo.it
Impacts on Aquatic Invertebrates and Vertebrates
Due to its high water solubility, thiamethoxam has the potential to move from agricultural fields into aquatic ecosystems through runoff and leaching, raising concerns about its impact on aquatic life. tandfonline.comnih.govontariobee.comunl.edu
Acute and Chronic Ecotoxicity Assays in Aquatic Ecosystems
Ecotoxicity studies have revealed that aquatic invertebrates, particularly insects, are significantly more sensitive to thiamethoxam than fish and aquatic plants. regulations.govnih.gov
Toxicity to Aquatic Invertebrates:
Acute Toxicity: On an acute basis, thiamethoxam is classified as very highly toxic to aquatic invertebrates. regulations.gov Tested insect species show greater sensitivity compared to other invertebrates like daphnids and mysid shrimp. regulations.gov For example, the midge (Chironomus riparius) is among the most sensitive species. nih.gov Other sensitive invertebrates include certain crustaceans like Gammarus pulex and Americamysis bahia. researchgate.net
Chronic Toxicity: Chronic exposure to thiamethoxam can lead to decreased survival in aquatic insects at environmentally relevant concentrations. regulations.gov Studies on the midge have shown effects on emergence at very low concentrations. nih.gov
Toxicity to Aquatic Vertebrates (Fish):
Acute and Chronic Toxicity: Fish are several orders of magnitude less sensitive to thiamethoxam than aquatic invertebrates. regulations.gov Acute toxicity tests on species like Nile tilapia (Oreochromis niloticus) have shown that high concentrations are required to cause adverse effects. tandfonline.combeyondpesticides.org However, prolonged exposure to high doses can lead to negative health impacts, including damage to the kidneys and liver, oxidative stress, and degenerative changes in gills and liver tissues. tandfonline.combeyondpesticides.org
Interactive Data Table: Acute and Chronic Toxicity of Thiamethoxam to Aquatic Organisms
| Organism Group | Species | Exposure Type | Endpoint | Value (µg a.i./L) | Toxicity Level | Reference |
|---|---|---|---|---|---|---|
| Invertebrates | Aquatic Insects | Acute | LC50 | <100 | Very Highly Toxic | regulations.gov |
| Invertebrates | Aquatic Insects | Chronic | NOAEC (survival) | 0.74 | - | regulations.gov |
| Invertebrates | Chironomus riparius (midge) | Chronic (30-day) | NOEC (emergence) | 10 | - | nih.gov |
| Invertebrates | Americamysis bahia (mysid shrimp) | Chronic (28-day) | NOEC (survival) | 560 | - | publications.gc.ca |
| Vertebrates | Fish | Acute | LC50 | >100,000 | - | regulations.gov |
| Vertebrates | Fish | Chronic | NOAEC | 1,700 | - | regulations.gov |
| Vertebrates | Oreochromis niloticus (Nile tilapia) | Chronic (30-day) | - | 50,000 | Negative health impacts | tandfonline.combeyondpesticides.org |
LC50: Lethal concentration for 50% of the test population. NOAEC: No Observed Adverse Effect Concentration. NOEC: No Observed Effect Concentration.
Bioaccumulation and Biomagnification Potential in Aquatic Food Webs
The potential for a substance to bioaccumulate (build up in an organism) and biomagnify (increase in concentration at higher trophic levels) is a key consideration in ecological risk assessment.
Bioaccumulation: Thiamethoxam has a low n-octanol-water partition coefficient (log Kow = -0.13), which generally indicates a low potential for bioaccumulation in organisms. regulations.gov However, some studies suggest that despite this, neonicotinoids can be taken up by aquatic organisms. researchgate.net For instance, emerging aquatic insects can accumulate pesticides like neonicotinoids during their larval stages. researchgate.net
Biomagnification: While systemic insecticides like thiamethoxam are not generally considered to bioaccumulate significantly, there is evidence of trophic transfer and even biomagnification in specific food webs. ufl.eduresearchgate.net One study found that neonicotinoids were biomagnified in riparian spiders that feed on emerging aquatic insects. researchgate.net This suggests that even compounds with low bioaccumulation potential can be transferred through the food chain, potentially impacting terrestrial insectivores. researchgate.net Other research on different types of chemical contaminants in marine food webs has also demonstrated the potential for biomagnification. nih.govosf.ioscience.gov
Effects on Soil Microorganisms and Invertebrates
The application of thiamethoxam to soil, either directly or through seed treatments, can affect the diverse community of organisms living within it. researchgate.netpan.pl
Soil Microorganisms: Thiamethoxam treatment can have short-term impacts on soil bacterial communities. researchgate.net Studies have shown that it can significantly affect soil bacterial abundance, reduce microbial diversity, and alter the bacterial community structure. researchgate.net For example, the abundance of some beneficial plant growth-promoting bacteria, like Actinobacteria, may be temporarily reduced, while pollutant-degrading bacteria (Firmicutes) may increase. researchgate.net However, research also suggests that the microbial community structure can return to a stable state relatively quickly. researchgate.net
Soil Invertebrates: The toxicity of thiamethoxam to soil invertebrates varies among species. researchgate.net
Earthworms: Studies on the earthworm Eisenia andrei have shown that while thiamethoxam may not be highly toxic in terms of survival, it can negatively impact reproduction. researchgate.net
Springtails: The springtail Folsomia candida has been found to be more sensitive, with toxicity to both adult survival and reproduction observed at environmentally relevant concentrations. researchgate.net
Mites: The mite Oppia nitens appears to be less sensitive, with no adverse effects observed even at high concentrations. researchgate.net
Arthropod Communities: Field studies have indicated that foliar applications of thiamethoxam can lead to a reduction in the mean number of soil micro-arthropods, with the oribatid mites being particularly affected. pan.pl The impact can be more significant in the upper soil layer (0-10 cm). pan.pl It is also important to note that the degradation of thiamethoxam in soil can produce clothianidin, another neonicotinoid insecticide, which may contribute to the observed toxicity. researchgate.net
Impact on Soil Microbiome Diversity and Function
The soil microbiome is fundamental to ecosystem health, and its response to pesticide application is a key area of ecotoxicological research. Studies on this compound show varied and significant effects on the diversity and function of soil microbial communities.
Research has identified specific shifts in microbial populations following thiamethoxam treatment. For instance, populations of some plant growth-promoting rhizosphere bacteria (PGPR), such as those belonging to the phylum Actinobacteria, have been observed to decrease. researchgate.netnih.govresearchgate.net Conversely, the abundance of certain pollutant-degrading bacteria, including those from the phylum Firmicutes, has been shown to increase. researchgate.netnih.gov Other studies have noted a decrease in the relative abundance of phyla like Gemmatimonadetes and an increase in Chloroflexi and Nitrospirae under most exposure conditions. researchgate.netnih.gov
The impact on soil enzymatic activity, a key indicator of microbial function, is also notable. Thiamethoxam has been shown to have an inhibitory effect on several key enzymes involved in soil metabolic processes. researchgate.net Studies have recorded statistically significant decreases in the activity of dehydrogenase, urease, catalase, and phosphatase compared to untreated soil. researchgate.net One study observed a significant decrease in nitrate (B79036) reductase activity, while dehydrogenase activity increased. jetir.org
Table 1: Impact of this compound on Soil Microbiome
| Metric | Observed Impact | Affected Microbial Groups/Enzymes | Source |
|---|---|---|---|
| Bacterial Diversity | Reduced in the short-term. | Overall microbial diversity. | researchgate.netnih.gov |
| Bacterial Abundance | Significantly affected; higher concentrations led to greater effects. | Total bacterial colonies. | jetir.orgresearchgate.netnih.gov |
| Community Structure | Changed in the short-term; shifts in phyla abundance. | Reduced: Actinobacteria, Gemmatimonadetes. Increased: Firmicutes, Chloroflexi, Nitrospirae. | researchgate.netnih.govresearchgate.netnih.gov |
| Enzyme Activity | Generally inhibitory. | Decreased: Dehydrogenase, Urease, Catalase, Phosphatase, Nitrate Reductase. Increased: Dehydrogenase (in one study). | jetir.orgresearchgate.net |
Influence on Soil Nutrient Cycling Processes
The functioning of soil nutrient cycles, which are driven by microbial activity, can be influenced by the presence of this compound. The effects appear to be dependent on soil type and the specific nutrient cycle. sagit.com.au
In contrast, the carbon cycle appears to be more affected in acidic sandy loam soils, where the application of insecticides, including thiamethoxam, was found to significantly increase cellulolytic and chitinolytic microbial activities. sagit.com.au Yet, another study reported that exposure to thiamethoxam generally decreased carbon metabolism. nih.gov
Studies have generally found that pesticides, including thiamethoxam, did not exert significant effects on the phosphorus cycle in the soils tested. sagit.com.au However, it is known that chemical fumigation in general can alter soil phosphorus cycling by affecting microorganisms involved in P solubilization and mineralization. frontiersin.org
Table 2: Influence of this compound on Soil Nutrient Cycling
| Nutrient Cycle | Observed Impact | Specific Processes/Enzymes Affected | Source |
|---|---|---|---|
| Nitrogen Cycle | Inhibitory in some soil types; insignificant in others. | Inhibited: Potential nitrification, β-1,4-N-acetylglucosaminidase activity, Nitrate reductase activity. Affected: Ammonifying, nitrifying, and denitrifying bacteria populations. | jetir.orgresearchgate.netresearchgate.netsagit.com.au |
| Carbon Cycle | Increased activity in some acidic soils; decreased metabolism in others. | Increased: Cellulolytic and chitinolytic activities. Decreased: Overall carbon metabolism. | nih.govsagit.com.au |
| Phosphorus Cycle | No significant effects observed in tested soils. | N/A | sagit.com.au |
Avian and Mammalian Exposure Pathways and Indirect Ecological Effects
Vertebrates such as birds and mammals can be exposed to this compound through various pathways. cnrs.fr Direct exposure can occur from the ingestion of pesticide-treated seeds left on the soil surface after sowing. beyondpesticides.orgnih.govresearchgate.net This is a significant concern as the amount of insecticide on a single treated seed can be enough to cause acute intoxication. researchgate.net
Indirect exposure is also a major pathway. beyondpesticides.org Insectivorous birds and mammals can consume insects that have been contaminated with thiamethoxam. beyondpesticides.orgoup.com This secondary poisoning can lead to the accumulation of the compound in their bodies. beyondpesticides.org The detection of thiamethoxam in the blood of an insectivorous European roller nestling, for example, was most likely due to the ingestion of contaminated prey. oup.com Due to thiamethoxam's low octanol-water partition coefficient (log Kow = -0.13), significant bioaccumulation in aquatic food items is not expected. epa.gov
Beyond direct toxicity, this compound can have significant indirect ecological effects. A primary indirect effect is the reduction of insect populations, which serve as a crucial food source for many avian and mammalian species. beyondpesticides.orgoup.comdal.ca Declines in insectivorous bird populations have been linked to high concentrations of neonicotinoids in the environment. oup.comdal.ca This reduction in prey availability can lead to food deprivation and subsequent impacts on the survival and reproductive success of these non-target species. oup.com
Ecological Risk Assessment Frameworks and Methodologies for Environmental Compartments
Assessing the ecological risk of this compound involves specific frameworks and methodologies designed to evaluate its potential harm to non-target organisms and ecosystems.
A common method is the risk quotient (RQ) approach, which is used to analyze the potential ecological risks to non-target organisms in environmental compartments like soil. mdpi.com The RQ is calculated by dividing the Measured Environmental Concentration (MEC) or Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). mdpi.comresearchgate.net The resulting value is then compared against established risk thresholds to classify the risk as low (RQ < 0.1), medium (0.1 ≤ RQ < 1), or high (RQ ≥ 1). mdpi.com
For aquatic environments, risk assessments often involve probabilistic approaches, constructing environmental exposure distributions (EEDs). mdpi.com These are then compared to threshold values for the compound to determine the probability of exceeding acute or chronic exposure levels. mdpi.com
Studies utilizing these frameworks have indicated that thiamethoxam can pose a high ecological risk in various environmental media. mdpi.com For example, risk assessments of soil samples from agricultural fields have shown that thiamethoxam, along with other neonicotinoids, can present a high risk (RQ > 1) to soil organisms. mdpi.commdpi.com These assessments consider the compound's persistence and concentration in the environment as key factors determining risk. mdpi.com The development of mechanistic models, such as toxicokinetic-toxicodynamic (TKTD) models, is also increasingly recognized as a valuable tool for regulatory risk assessment, helping to predict the effects of pesticides on different species and populations. ifremer.fr
Table 3: Ecological Risk Quotient (RQ) Classification
| Risk Quotient (RQ) Value | Risk Level | Description | Source |
|---|---|---|---|
| RQ < 0.1 | Low Risk | The environmental concentration is well below the level expected to cause adverse effects. | mdpi.com |
| 0.1 ≤ RQ < 1 | Medium Risk | There is a potential for adverse effects on non-target organisms. | mdpi.com |
| RQ ≥ 1 | High Risk | The environmental concentration exceeds the level at which adverse effects are expected. | mdpi.commdpi.com |
Metabolic and Degradation Pathways in Environmental and Biological Systems
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a significant process in the environmental degradation of 4-chloro-thiamethoxam (B1154349).
Influence of Light Spectrum and Environmental Factors
The rate and extent of this compound's photodegradation are influenced by the light spectrum and various environmental factors. Studies have shown that ultraviolet (UV) radiation, particularly in the UVB range, plays a key role in its breakdown. researchgate.net In contrast, the effects of visible and UVA light are considered negligible. researchgate.net The degradation of this compound under different light sources typically follows first-order kinetics. researchgate.net
Environmental factors such as the presence of dissolved organic matter (DOM) in water can influence photodegradation rates. mdpi.com In some cases, DOM can promote indirect photolysis through the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻), which can accelerate the degradation process. mdpi.comwisdomlib.org For instance, in simulated river water with certain types of DOM, a significant portion of thiamethoxam (B1682794) degradation was attributed to ROS-mediated processes. mdpi.comwisdomlib.org Conversely, in other water compositions, direct photolysis, where the molecule directly absorbs light energy, was the dominant degradation pathway. mdpi.comwisdomlib.org
The pH of the aqueous medium also affects photodegradation. More acidic conditions (pH 3, 5, and 6) have been shown to lead to greater degradation of thiamethoxam when exposed to solar radiation compared to neutral (pH 7) or basic (pH 9) conditions. mdpi.com Temperature, on its own, does not appear to be a significant factor in the degradation of thiamethoxam in the absence of light. mdpi.com
Identification of Photolytic Transformation Products
The photolytic degradation of this compound results in the formation of several transformation products. The specific products formed can vary depending on the experimental conditions, such as the medium (aqueous or soil) and the light source.
In aqueous solutions, a primary initial step in the photodegradation of thiamethoxam involves the cleavage of the molecule, which can lead to the formation of clothianidin. researchgate.net Other identified photolytic transformation products in aqueous media include thiamethoxam urea (B33335). researchgate.net Further degradation can lead to the formation of smaller, more volatile compounds. For instance, studies using radiolabeled thiamethoxam have identified carbonyl sulfide (B99878) (COS) and isocyanic acid (CONH) as volatile photoproducts. acs.org
In soil photolysis studies, a number of minor transformation products have been identified, including CGA-322704, CGA-355190, CGA-353968, and CGA-282149. regulations.gov However, these were generally formed in small quantities. regulations.gov It is noteworthy that no significant transformation products were detected in soil photolysis studies that were not also present in soil metabolism studies, suggesting an overlap in the degradation pathways. regulations.gov
Table 1: Identified Photolytic Transformation Products of Thiamethoxam
| Transformation Product | Chemical Name | Environment |
| Clothianidin | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | Aqueous, Soil |
| Thiamethoxam Urea | N-(2-chloro-thiazol-5-ylmethyl)-N'-methyl-urea | Aqueous |
| CGA-322704 | N-(2-chlorothiazol-5-ylmethyl)-N'-methylguanidine | Soil |
| CGA-355190 | 2-Chloro-5-hydroxymethylthiazole | Soil |
| CGA-353968 | 2-Chloro-5-formylthiazole | Soil |
| CGA-282149 | 2-Chloro-5-carboxythiazole | Soil |
| Carbonyl sulfide | COS | Aqueous (Volatile) |
| Isocyanic acid | CONH | Aqueous (Volatile) |
Hydrolytic Degradation Pathways and Stability
Hydrolysis is another critical abiotic pathway for the degradation of this compound in the environment, particularly in aqueous systems.
pH-Dependent Hydrolysis Kinetics
The rate of hydrolysis of this compound is highly dependent on the pH of the solution. Generally, neonicotinoid insecticides, including thiamethoxam, are more stable in acidic conditions and degrade more rapidly under alkaline conditions. maff.go.jp However, some studies have shown that degradation can also be significant in acidic environments. mdpi.com
Research has indicated a non-elementary rate law for the hydrolysis of neonicotinoids, with the degradation rate being influenced by the hydroxide (B78521) ion concentration. umn.edu The degradation kinetics often follow first-order models. mdpi.com For example, one study found that the degradation of thiamethoxam was highest at pH 5, followed by pH 3, with lower degradation at neutral and basic pH when exposed to solar radiation, suggesting a combined effect of pH and light. mdpi.com
Characterization of Hydrolytic Metabolites
The hydrolysis of this compound leads to the cleavage of the molecule, resulting in the formation of several metabolites. A key hydrolytic degradation product is clothianidin. The formation of clothianidin from thiamethoxam is a well-documented pathway. Other metabolites that can be formed through hydrolysis include thiamethoxam urea. mdpi.com
Microbial Degradation in Soil and Water
Microbial activity is a major contributor to the degradation of this compound in both soil and aquatic environments. The rate of microbial degradation can be influenced by various factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community.
In soil, the degradation of thiamethoxam is often more rapid in field conditions compared to laboratory settings, suggesting the importance of a complex and undisturbed soil ecosystem. nih.gov The geometric mean half-life (DT50) in field studies has been reported to be significantly shorter than in standard laboratory studies. nih.gov This difference is attributed to factors like soil structure and pore water movement, which are disrupted in laboratory tests. nih.gov
The primary metabolite formed through microbial degradation in soil is clothianidin. nih.gov The amount of clothianidin formed can vary depending on the application method (e.g., seed treatment vs. spray application), with lower concentrations generally observed for seed treatments. nih.gov This may be due to differences in microbial processes in the rhizosphere (the area of soil around plant roots) of treated seeds. nih.gov
Identification of Key Microbial Species Involved in Degradation
The biodegradation of thiamethoxam, and by extension its chloro-substituted analogue, is facilitated by a diverse range of microorganisms. These microbes play a significant role in the environmental fate of the compound by breaking it down into various metabolites. Several bacterial and fungal species have been identified as capable of degrading thiamethoxam, indicating their potential role in the bioremediation of contaminated soil and water. nih.govresearchgate.net
Key microbial species identified in the degradation of thiamethoxam include:
Bacteria:
Pseudomonas sp. mdpi.comfrontiersin.org
Bacillus sp. mdpi.comphytojournal.comijcmas.com
Ensifer adhaerens mdpi.commdpi.com
Stenotrophomonas maltophilia mdpi.com
Labrys portucalensis mdpi.com
Acinetobacter sp. researchgate.net
Enterobacter sp. researchgate.net
Klebsiella pneumoniae frontiersin.org
Rhodococcus ruber researchgate.net
A consortium including Kocuria, Paraburkholderia, and Paenibacillus has also been shown to degrade thiamethoxam. mdpi.com
Fungi:
Phanerochaete chrysosporium mdpi.com
Phanerochaete sordida frontiersin.org
A yeast, Rhodotorula mucilaginosa, has been identified in the degradation of the related neonicotinoid, thiacloprid. nih.gov
The efficiency of degradation can vary significantly among species and is influenced by environmental conditions such as temperature, pH, and the presence of other carbon sources. phytojournal.comnih.gov For instance, Bacillus aerophilus has demonstrated the ability to actively biodegrade thiamethoxam in clay loam soil. phytojournal.com Similarly, Labrys portucalensis F11 has been shown to efficiently degrade thiamethoxam under various conditions, even utilizing it as a sole source of carbon and nitrogen. mdpi.com
Table 1: Key Microbial Species Involved in Thiamethoxam Degradation
| Microbial Species | Type | Key Findings |
| Pseudomonas sp. 1G | Bacteria | Transforms thiamethoxam to nitrosoguanidine (B1196799), desnitro, and urea metabolites. frontiersin.org |
| Ensifer adhaerens TMX-23 | Bacteria | Capable of biotransforming 96% of thiamethoxam in soil samples. mdpi.com |
| Labrys portucalensis F11 | Bacteria | Degrades thiamethoxam as a sole source of carbon, nitrogen, and sulfur. mdpi.com |
| Bacillus aerophilus IMBL 4.1 | Bacteria | Actively biodegrades thiamethoxam in clay loam soil. phytojournal.com |
| Bacillus cereus S1 | Bacteria | Utilizes thiamethoxam as a sole carbon source and degrades it under various environmental conditions. nih.gov |
| Phanerochaete chrysosporium | Fungus | Capable of degrading thiamethoxam, although efficiency can be concentration-dependent. mdpi.com |
Enzymatic Pathways of Microbial Metabolism
The microbial metabolism of this compound proceeds through several enzymatic pathways, leading to the formation of various intermediate metabolites. The primary routes of degradation involve nitroreduction, demethylation, and cleavage of the oxadiazine ring. mdpi.comfrontiersin.orgmdpi.com
Nitroreduction Pathway: This is considered a major pathway for the microbial degradation of thiamethoxam. mdpi.commdpi.com The nitro group (=N-NO2) on the guanidine (B92328) moiety is sequentially reduced to a nitrosoguanidine (=N-NO) and then an aminoguanidine. Further transformation can lead to the formation of a urea derivative. mdpi.comfrontiersin.orgresearchgate.net
Oxadiazine Ring Cleavage: Another significant pathway involves the cleavage of the oxadiazine ring, which can lead to the formation of clothianidin. mdpi.comnih.gov This metabolite is itself another potent neonicotinoid insecticide.
Demethylation: The removal of the methyl group from the oxadiazine ring is another identified metabolic step, resulting in the formation of desmethyl-thiamethoxam. frontiersin.orgmdpi.com
Dechlorination: Some microbial pathways also involve the dechlorination of the chlorothiazolyl ring, a key step in the detoxification process. mdpi.com
A study on Bacillus cereus S1 proposed a pathway where thiamethoxam is converted to clothianidin, TMX-dm-hydroxyl, and TMX-Urea through demethylation, oxadiazine ring cleavage, and C=N substitution by a hydroxyl group. nih.gov Research on Labrys portucalensis F11 also identified nitroreduction, oxadiazine ring cleavage, and dechlorination as the main degradation pathways. mdpi.com
While the pathways have been elucidated, detailed knowledge about the specific degradative enzymes and the genes encoding them is still an area of active research. nih.gov Enzymes like cytochrome P450 monooxygenases are known to be involved in the metabolism of neonicotinoids in various organisms. researchgate.net
Biotransformation in Plants
Metabolic Pathways and Conjugation Reactions
Once absorbed by plants, this compound is subject to metabolic transformation. The metabolic pathways in plants share some similarities with those in microbes, but also exhibit unique characteristics, including conjugation reactions. fao.orgacs.orgagropages.com The parent compound, thiamethoxam, is often a significant component of the total residue found in plants. fao.org
The primary metabolic pathways in plants include:
Oxadiazine Ring Cleavage: Similar to microbial degradation, the oxadiazine ring can be cleaved, leading to the formation of clothianidin (CGA 322704). fao.orgfao.org This metabolite is frequently detected in plants treated with thiamethoxam. fao.orgfao.org
Formation of Urea and Guanidine Derivatives: Metabolism can proceed through the formation of a urea derivative and a nitroguanidine (B56551) product. acs.orgnih.gov
Hydroxylation and Demethylation: Hydroxylation of the oxadiazine ring and demethylation are also observed metabolic steps. researchgate.net
Conjugation Reactions (Phase II Metabolism): After the initial Phase I reactions (oxidation, hydrolysis, etc.), the resulting metabolites can undergo conjugation with endogenous plant molecules. nyxxb.cnmdpi.com This process increases the water solubility of the metabolites and facilitates their sequestration or transport within the plant. A key conjugate identified in thiamethoxam metabolism is the conjugate of 2-chloro-5-thiazolemethanol (CGA 349208). fao.org These conjugation reactions are typically catalyzed by enzymes such as glutathione (B108866) S-transferases and glycosyltransferases. nyxxb.cnmdpi.com
A study on tomato plants identified three main metabolic pathways: oxidation of the oxadiazine ring to a urea metabolite, which then undergoes further hydrolysis and hydroxylation; reduction of the nitroimino group to a nitrosoimino metabolite; and cleavage of the oxadiazine ring to form a nitroguanidine derivative. researchgate.net
Bound Residue Formation
Following Phase II conjugation, the resulting conjugates can be transported and stored in plant vacuoles or become incorporated into the cell wall structure, forming bound residues (Phase III metabolism). nyxxb.cnmdpi.com This process effectively removes the pesticide and its metabolites from active metabolic pools within the plant cell. The formation of bound residues is a significant aspect of pesticide fate in plants, as these residues can be released later or consumed by herbivores. While the general process of bound residue formation is understood for pesticides, specific quantitative data on the formation of bound residues for this compound is not extensively detailed in the provided search results. However, the presence of numerous metabolites in plant tissues suggests that this is a likely fate for a portion of the applied compound. fao.org
Metabolism in Insect Pests and Non-Target Organisms
Phase I and Phase II Biotransformation Enzymes
The metabolism of this compound in insects and other non-target organisms is mediated by a series of biotransformation enzymes, primarily categorized as Phase I and Phase II enzymes. These enzymatic processes determine the toxicity and persistence of the compound within the organism.
Phase I Biotransformation:
Phase I reactions introduce or expose functional groups on the pesticide molecule, typically making it more water-soluble. The key enzymes involved are cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netnih.gov
Cytochrome P450 Enzymes (CYPs): These enzymes are crucial for the oxidative metabolism of thiamethoxam. In insects, as in mammals, CYPs catalyze the conversion of thiamethoxam to its more active metabolite, clothianidin. nih.goviscientific.org This conversion is considered a bioactivation step, as clothianidin is a more potent agonist of nicotinic acetylcholine (B1216132) receptors. iscientific.org Human CYP isoforms CYP3A4, CYP2C19, and CYP2B6 have been shown to catalyze this conversion. nih.govresearchgate.net In poultry, CYPs in chicken liver microsomes have a high capacity for metabolizing thiamethoxam to clothianidin. nih.gov
CYPs also catalyze the demethylation of thiamethoxam to desmethyl-thiamethoxam. nih.gov Human CYP2C19 is involved in this reaction. nih.govresearchgate.net
Aldehyde Oxidase: This enzyme is involved in the reduction of the nitro group of neonicotinoids. Human liver aldehyde oxidase reduces the nitro group of clothianidin to its nitroso derivative much more rapidly than that of thiamethoxam. nih.gov
Phase II Biotransformation:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.
Glucuronidation: While no direct N-glucuronidation has been reported for thiamethoxam or clothianidin, hydroxylated metabolites of other neonicotinoids can be converted to O-glucuronides. nih.gov
Methylation: In mice, desmethyl-clothianidin can be N-methylated back to clothianidin, but this reaction was not observed for desmethyl-thiamethoxam. nih.gov
Glutathione S-Transferases (GSTs): These enzymes are presumed to be involved in the cleavage of the chloro substituent from the thiazole (B1198619) ring in some neonicotinoid metabolites. nih.gov
The balance between Phase I activation (e.g., conversion to clothianidin) and detoxification pathways is a critical determinant of the ultimate toxicity of this compound in both target pests and non-target organisms. nih.gov
Table 2: Key Enzymes and Reactions in Thiamethoxam Metabolism
| Enzyme Family | Phase | Key Reaction | Organism/System |
| Cytochrome P450 (CYP) | I | Thiamethoxam → Clothianidin (Bioactivation) | Insects, Mammals (Human, Mouse, Rat), Poultry nih.govnih.goviscientific.org |
| Cytochrome P450 (CYP) | I | Thiamethoxam → Desmethyl-thiamethoxam | Human nih.gov |
| Aldehyde Oxidase | I | Nitro-reduction of Clothianidin | Human nih.gov |
| Methyltransferase | II | Desmethyl-clothianidin → Clothianidin | Mouse nih.gov |
Detoxification and Activation Metabolites
The biotransformation of this compound in various environmental and biological systems results in the formation of several metabolites. These transformation products can be broadly categorized as either detoxification or activation metabolites. Activation metabolites are compounds that exhibit similar or even greater biological activity than the parent compound, while detoxification metabolites are typically less toxic and represent steps toward the mineralization of the compound.
The primary metabolic pathways for thiamethoxam involve modifications such as the cleavage of the oxadiazine ring, reduction of the nitroguanidine group, demethylation, and dechlorination. fao.orgnih.gov These processes lead to a range of intermediate compounds, with their formation and prevalence varying depending on the system (e.g., soil, water, plants, or animals).
A significant activation pathway for thiamethoxam is its conversion to clothianidin (CGA 322704). iscientific.org This transformation occurs across different biological systems, including plants, insects, and mammals. fao.orgmdpi.com Clothianidin is itself a potent neonicotinoid insecticide, and in some cases, it is considered more active than thiamethoxam. iscientific.org In mammals, this conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP2C19. iscientific.orgnih.gov
In plants, metabolic degradation pathways are generally similar across different species. fao.org Besides clothianidin, other metabolites that have been identified include urea derivatives and products of nitroguanidine degradation. fao.orgnih.gov The rate of metabolism can differ, with extensive conversion of thiamethoxam to various metabolites occurring more rapidly in cell suspension cultures compared to whole plants. nih.gov
The following tables provide a summary of the key detoxification and activation metabolites of this compound identified in various research studies.
Table 1: Key Activation and Detoxification Metabolites of this compound
| Metabolite Name/Code | Chemical Name | Classification | Systems Where Detected | Reference |
|---|---|---|---|---|
| Clothianidin (CGA 322704) | N-(2-chlorothiazol-5-ylmethyl)-N'-methyl-N"-nitroguanidine | Activation | Animals, Plants, Soil | fao.orgiscientific.org |
| CGA 355190 | 3-(2-chlorothiazol-5-ylmethyl)-5-methyl- fao.orgmdpi.comnih.govoxadiazinan-4-one | Detoxification | Soil, Plants | fao.org |
| Nitrosoguanidine Metabolite | (EZ)-N-((2-chloro-1,3-thiazol-5-yl)methyl)-N'-methyl-N"-nitrosoguanidine | Detoxification | Microbial Systems | mdpi.com |
| Urea Metabolite | 1-((2-chloro-1,3-thiazol-5-yl)methyl)-3-methylurea | Detoxification | Plants, Microbial Systems | mdpi.comnih.gov |
| (Z)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide | (Z)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide | Detoxification | Fungal Systems | nih.gov |
| 3-methyl-1,3,5-oxadiazinan-4-imine | 3-methyl-1,3,5-oxadiazinan-4-imine | Detoxification | Fungal Systems | nih.gov |
| N-Desmethyl-thiamethoxam | (E/Z)-3-((2-chlorothiazol-5-yl)methyl)-1,3,5-oxadiazinan-4-ylidenenitramide | Detoxification | Plants | researchgate.net |
Table 2: Research Findings on this compound Metabolites
| Research Focus | Key Findings | Identified Metabolites | Reference |
|---|---|---|---|
| Metabolism in Rats and Mice | The main metabolic pathway involves the cleavage of the oxadiazine ring. Clothianidin was the most significant metabolite, accounting for about 10% of the administered dose in rats. | Clothianidin (CGA 322704), CGA 330050, CGA 265307 | fao.org |
| Biodegradation by Labrys portucalensis F11 | The bacterium degrades thiamethoxam through nitro reduction, oxadiazine ring cleavage, and dechlorination. | Clothianidin, Nitrosoguanidine, Guanidine, and Urea metabolites | mdpi.com |
| Degradation by Phanerochaete chrysosporium | The fungus effectively degrades thiamethoxam via dechlorination, nitrate (B79036) reduction, and C-N bond cleavage, leading to detoxification. | (Z)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide, 3-methyl-1,3,5-oxadiazinan-4-imine | nih.gov |
| Metabolism in Tomato Plants | Thiamethoxam metabolism leads to the formation of a urea derivative, a nitroso product, and nitroguanidine. | Urea derivative, Nitroso product, Nitroguanidine | nih.gov |
Advanced Analytical Methodologies and Residue Quantification
Sample Preparation Techniques for Diverse Matrices (e.g., soil, water, plant tissue, insect matrices)
Effective sample preparation is a foundational step for accurate residue analysis, designed to extract thiamethoxam (B1682794) from the sample matrix and remove interfering substances. The choice of technique is highly dependent on the specific properties of the matrix being analyzed.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile approach, particularly for food and agricultural samples. sepscience.comfood-safety.com This technique involves an initial extraction step, typically with acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate. sepscience.comnih.gov A subsequent cleanup phase, known as dispersive solid-phase extraction (dSPE), uses sorbents such as primary secondary amine (PSA) to remove matrix components like fatty acids and sugars, ensuring a cleaner extract for analysis. nih.gov The QuEChERS method has been successfully validated for quantifying thiamethoxam and its metabolites in diverse matrices including wheat (leaves, grain, straw) and soil, demonstrating recoveries in the range of 81.22-98.14%. nih.gov
Solid-Phase Extraction (SPE) is another robust technique used for both cleanup and concentration of analytes from liquid samples. For aqueous samples, SPE cartridges, such as Waters Oasis™ HLB, are employed to trap thiamethoxam from the sample, which is then eluted with a small volume of organic solvent. epa.gov This method is effective for concentrating residues from water and preparing extracts from soil and dust trap solutions. epa.gov Variations of SPE have been developed using novel sorbents like multiwalled carbon nanotubes to achieve very low detection limits for thiamethoxam in environmental water samples. nih.gov
For specific matrices, other techniques are also utilized. In plant tissues like cotton leaves and tomatoes, extraction is often performed with solvents such as acetonitrile, methanol (B129727), or a combination thereof, followed by partitioning and column chromatography cleanup. asianpubs.orgnih.gov Microwave-assisted extraction (MAE) using water as a solvent has been standardized for vegetable and soil samples, offering an alternative to conventional solvent extraction. nih.gov For insect matrices, such as honeybees, a rapid extraction with acetone (B3395972) has been effectively used. nih.gov
| Matrix | Preparation Technique | Key Solvents/Sorbents | Typical Recovery (%) | Source |
|---|---|---|---|---|
| Wheat (Leaves, Grain, Straw), Soil | QuEChERS | Acetonitrile, Magnesium Sulfate, PSA | 81.22 - 98.14% | nih.gov |
| Tomato | Solid-Phase Extraction (SPE) | Acetonitrile, Pesticarb/NH2 cartridge | 83 - 85% | asianpubs.org |
| Environmental Water | Solid-Phase Extraction (SPE) | Multiwalled Carbon Nanotubes | 87.5 - 109.8% | nih.gov |
| Vegetables, Soil | Microwave-Assisted Extraction (MAE) | Water | 79.8 - 87.0% | nih.gov |
| Honeybees | Solvent Extraction | Acetone | 59.88 - 71.62% | nih.gov |
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, serving to separate thiamethoxam from other compounds in the extract before detection.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of thiamethoxam, owing to the compound's polarity and thermal lability which make it well-suited for liquid chromatography. pnrjournal.com Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (the column) and a polar mobile phase. pnrjournal.com
Typical stationary phases include C18 and C8 columns. asianpubs.orgpnrjournal.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile. asianpubs.orgpnrjournal.com To improve peak shape and separation efficiency, additives such as formic acid or acetic acid are often incorporated into the mobile phase. nih.gov Separation can be achieved using either an isocratic method, where the mobile phase composition remains constant, or a gradient method, where the composition is changed during the run to optimize separation.
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Reported Retention Time (min) | Source |
|---|---|---|---|---|
| Luna C8 (250mm x 4.6mm, 5µm) | Methanol : Water (60:40 v/v) | 0.6 | 2.6 | pnrjournal.com |
| Kromasil C18 (250mm x 4.6mm, 5µm) | Methanol : Water (25:75 v/v) | 1.0 | 10.2 | asianpubs.org |
| C18-RP | Phosphate Buffer : Acetonitrile (75:25) | Not Specified | Not Specified | nih.gov |
| C18 | Acetonitrile : 1% Formic Acid in Water (30:70) | 0.2 | Not Specified | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is less commonly used for the analysis of thiamethoxam. Neonicotinoids are generally polar compounds with low volatility, making them challenging to analyze directly by GC without a derivatization step to increase their volatility. While some studies have explored GC methods for certain neonicotinoids, HPLC remains the preferred and more direct method for thiamethoxam. iaea.orgresearchgate.net One patented method describes a GC technique for determining thiamethoxam content in granules using a DB-1 quartz capillary column and a flame ionization detector (FID). google.com Another study reported a retention time of 22.1 minutes for thiamethoxam using a GC system with an electron capture detector (GC/ECD). iaea.org However, reports also indicate that GC analysis can suffer from issues like strong peak tailing, making it unsuitable for reliable quantitative analysis in some applications. fao.org
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC combines some of the advantages of both GC and HPLC, offering high separation efficiency and fast analysis times. southampton.ac.uk It is considered a "green" chemistry technique due to its reduced use of organic solvents. shimadzu.com While SFC is a powerful tool for analyzing a wide range of compounds, including pesticides, its application specifically for thiamethoxam is not widely documented in the mainstream scientific literature compared to HPLC. nih.govshimadzu.com
Spectrometric Detection Methods
Following chromatographic separation, a detector is used to identify and quantify the thiamethoxam molecules. For trace-level residue analysis, spectrometric methods, particularly mass spectrometry, are indispensable due to their high sensitivity and specificity.
Mass Spectrometry (MS/MS, High-Resolution MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for thiamethoxam residue analysis. nih.govepa.gov This technique offers exceptional selectivity and sensitivity, allowing for quantification at very low levels (µg/kg or parts-per-billion). epa.gov
In LC-MS/MS, the HPLC eluent is introduced into an ion source, typically using an atmospheric pressure ionization (API) technique like electrospray ionization (ESI) or Turbo Ion-Spray. epa.gov Thiamethoxam is ionized, usually forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is selected in the first quadrupole (Q1) of the mass spectrometer. epa.gov It is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). epa.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it relies on monitoring a unique transition from a precursor ion to a product ion. For thiamethoxam, the precursor ion is typically m/z 292 (or 291.9), with common product ions used for quantification and confirmation being m/z 211 and m/z 181. researchgate.net
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography provides an additional layer of confidence in identification. nih.gov HRMS measures the mass-to-charge ratio of ions with very high accuracy, which allows for the determination of the elemental formula of a compound and its impurities or metabolites, such as clothianidin. nih.govresearchgate.net
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| LC-MS/MS | Positive ESI / Turbo Ion-Spray | 291.9 or 292 | 211.0 (Quantifier), 181.0 (Qualifier) | 1 ppb (µg/kg) in soil | epa.govresearchgate.net |
| LC-MS/MS | Positive ESI | Not Specified | Not Specified | 0.01 mg/kg in wheat/soil | nih.gov |
| LC-MS/MS | Not Specified | Not Specified | Not Specified | 0.01 µg/g in mushroom | thepharmajournal.com |
| LC-HRMS | Positive ESI | Accurate mass measurement | Fragmentation pathway analysis | Not for quantification | nih.gov |
UV-Vis and Fluorescence Detection
Spectrophotometric methods, including Ultraviolet-Visible (UV-Vis) and fluorescence detection, are foundational techniques for the quantification of 4-Chloro-thiamethoxam (B1154349).
UV-Vis Detection: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method for analyzing this compound residues. The compound exhibits a characteristic UV absorbance, with a maximum absorption wavelength (λmax) reported at approximately 250 nm to 254 nm. researchgate.netasianpubs.org In one validated method for detecting this compound in tomatoes, HPLC with UV detection at 254 nm was employed. asianpubs.org The method demonstrated good linearity over a concentration range of 0.05 to 10.0 µg/g. asianpubs.org The degradation of this compound can be monitored by observing the decrease in the absorption band at its λmax over time. researchgate.net
Fluorescence Detection: Fluorescence-based techniques, particularly immunoassays, offer high sensitivity and specificity for this compound analysis. An ultra-sensitive automated flow fluorescent immunoassay has been developed for its quantitative analysis in various samples, including water and food products like potatoes, cucumbers, and apples. nih.gov This method utilizes a specific monoclonal antibody and can achieve a remarkable limit of detection of approximately 16 pg/mL. nih.gov Another innovative approach involves the use of molecularly imprinted ratiometric fluorescence sensors, which have been developed for the visual determination of this compound. These advanced fluorescence techniques provide powerful tools for trace-level detection.
| Technique | Matrix | Wavelength (nm) | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Tomato | 254 | 0.05-10.0 µg/g | 1.3 x 10⁻¹⁰ g | asianpubs.org |
| Fluorescent Immunoassay | Water, Potato, Cucumber, Apple | N/A | N/A | 16 pg/mL | nih.gov |
Emerging Analytical Technologies (e.g., Biosensors, Immunoassays)
The demand for rapid, portable, and highly sensitive detection methods has spurred the development of emerging analytical technologies like biosensors and advanced immunoassays. spkx.net.cn These platforms offer alternatives to conventional chromatographic techniques, which, while reliable, can be time-consuming and require extensive laboratory infrastructure. nih.gov
Biosensors: Various biosensor-based systems are now available for the fast and low-cost detection of neonicotinoid residues, including this compound. These include electrochemical, colorimetric, and fluorescence sensors. spkx.net.cn A notable example is a biomimetic affinity sensor that uses an insect's odorant-binding protein (OBP2) combined with gold nanoparticles for the ultrasensitive detection of several neonicotinoids. researchgate.netnih.gov Another novel approach is a smartphone-integrated, molecularly imprinted electrochemical sensor. This system was developed for the rapid detection of this compound in samples like mango, cowpea, and water, showing good linearity and a detection limit of 0.5 μmol/L. nih.gov
Immunoassays: Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are popular screening techniques due to their specificity, sensitivity, and suitability for high-throughput analysis. nih.govresearchgate.net Monoclonal antibody-based ELISAs have been specifically developed for this compound. researchgate.net In addition to traditional ELISA formats, advanced immunoassay systems like the automated flow fluorescent immunoassay provide part-per-trillion sensitivity, demonstrating the continuous innovation in this field. nih.gov These emerging technologies are practical for on-site and real-time monitoring of this compound residues. nih.govresearchgate.net
| Technology | Principle | Matrix | Limit of Detection | Reference |
|---|---|---|---|---|
| Molecularly Imprinted Sensor | Electrochemical | Mango, Cowpea, Water | 0.5 µmol/L | nih.gov |
| Biomimetic Affinity Sensor | Local Surface Plasmon Resonance (LSPR) | Tea | N/A for this compound specifically | nih.gov |
| Fluorescent Immunoassay | Monoclonal Antibody | Water, various foods | 16 pg/mL | nih.gov |
Quality Control and Assurance in Residue Analysis (e.g., Limits of Detection/Quantification, Accuracy, Precision)
Robust quality control (QC) and quality assurance (QA) protocols are fundamental to generating reliable and legally defensible data in residue analysis. eurl-pesticides.eueurl-pesticides.eu Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govwiley.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the smallest amount of an analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable certainty. wiley.com For this compound, analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have achieved LOQs as low as 0.005 µg/g in banana fruit, 0.01 mg/kg in various low-fat products, and 0.02 mg/kg in Swiss chard. nih.govfao.orgnih.gov A method for tomato analysis using HPLC-UV reported an LOQ of 0.01 mg/kg. asianpubs.org
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is typically assessed through recovery studies. Precision measures the degree of agreement among a series of individual measurements and is often expressed as the relative standard deviation (RSD). eurl-pesticides.eu For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range. nih.gov Validation studies for 4-Chloro-thiametham in various matrices consistently report recoveries and precision within acceptable limits. For instance, in banana fruit, recoveries ranged from 90.94% to 109.22% with RSDs between 3.24% and 10.78%. nih.gov In Swiss chard, recoveries of 87.48% to 105.61% were achieved with RSDs below 10%. nih.gov These rigorous validation procedures ensure that the analytical methods are fit for the purpose of regulatory monitoring. acs.orgnih.gov
| Matrix | Analytical Method | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|
| Tomato | HPLC-UV | 1.3 x 10⁻¹⁰ g | 0.01 mg/kg | 83 - 85 | < 7.5 | asianpubs.org |
| Banana Fruit | LC-MS/MS | 0.001 µg/g | 0.005 µg/g | 90.94 - 109.22 | 3.24 - 10.78 | nih.gov |
| Swiss Chard | LC-MS/MS | 0.007 mg/kg | 0.02 mg/kg | 87.48 - 105.61 | < 10 | nih.gov |
| Passion Fruit | LC-MS/MS | 0.001 mg/kg | 0.01 mg/kg | > 70 | N/A | fao.org |
Mentioned Compounds
| Compound Name |
|---|
| This compound (Thiamethoxam) |
| Clothianidin |
| Imidacloprid (B1192907) |
| Dinotefuran |
| Acetamiprid (B1664982) |
| Triphenyl phosphate |
| Lambda-cyhalothrin (B1674341) |
| Sulphur |
| Azoxystrobin |
| Malathion (B1675926) |
Environmental Monitoring and Surveillance Programs
Spatiotemporal Distribution in Surface Water, Groundwater, and Drinking Water Sources
Surveillance studies have detected thiamethoxam (B1682794) and its metabolites, including 4-Chloro-thiamethoxam (B1154349) (often analyzed as its metabolite clothianidin), in various water systems. The distribution of these compounds varies based on geographical location, agricultural practices, and time of year.
In regions with intensive corn and soybean production in the Midwestern United States, thiamethoxam has been frequently detected in streams. One study found thiamethoxam concentrations in surface water ranging from non-detect to 185 ng/L. regulations.gov The presence of these compounds often shows temporal patterns linked to rainfall events during crop planting, suggesting that seed treatments are a likely source. regulations.gov
A monitoring program in Minnesota detected thiamethoxam in 5% of groundwater samples and 11% of surface water samples in 2014. health.state.mn.us The maximum concentration found in groundwater was 1.365 parts per billion (ppb), while in surface water, it was 0.223 ppb. health.state.mn.usnaturepest.com In central Wisconsin, thiamethoxam was detected in 67% of groundwater samples at a concentration of 0.05 μg L−1. nih.gov
In Canada, a study of surface waters in Southern Ontario found that thiamethoxam was among the neonicotinoids detected at concentrations above Canadian guidelines in 75% of the samples. nih.gov Similarly, in the Yangtze River in China, thiamethoxam was one of the most frequently detected neonicotinoids. nih.gov
Drinking water sources are also monitored. For instance, finished drinking water samples from the University of Iowa were found to contain thiamethoxam in a concentration range of 0.24 and 4.15 ng L−1. nih.gov The Minnesota Department of Health has established a guidance value of 200 ppb for thiamethoxam in drinking water, and detections have remained below this level. health.state.mn.us
Table 1: Detection of Thiamethoxam in Various Water Sources
| Location/Study | Water Source | Detection Frequency | Maximum Concentration |
|---|---|---|---|
| Midwestern US Streams | Surface Water | Detected at all 9 sites | 185 ng/L |
| Minnesota (2014) | Groundwater | 5% of samples | 1.365 ppb |
| Minnesota (2014) | Surface Water | 11% of samples | 0.223 ppb |
| Central Wisconsin | Groundwater | 67% of samples | 0.05 µg/L |
| Southern Ontario, Canada | Surface Water | 75% of samples above guidelines | Not specified |
Detection in Agricultural Soils and Non-Agricultural Landscapes
Thiamethoxam and its metabolite this compound (clothianidin) can persist in soil. naturepest.com The half-life of thiamethoxam in soil can range from 7 to 353 days. mdpi.com In aerobic environments, its half-life can be between 34.3 to 464 days. naturepest.com
Studies have shown that after application, thiamethoxam can be detected in the soil. For example, in a tropical sugarcane ecosystem, thiamethoxam persisted in sandy-loam soil for 60 days, with a half-life of 16.5 days. mdpi.com Following the application of thiamethoxam-treated maize seeds in Illinois, its metabolite clothianidin was detected in soil at concentrations up to 11.2 ng/g. nih.gov
Even years after the cessation of treatment, clothianidin and thiamethoxam have been detected in soil at an average concentration of 6 ng g−1 in a study in North America. nih.gov However, in another study, thiamethoxam was not detected in any of the 32 soil samples collected from four locations. epa.gov The presence and persistence of these compounds in soil are influenced by factors such as soil type, pH, and microbial activity. naturepest.commdpi.com For instance, the half-life of thiamethoxam was found to be shorter in silty-loam and sandy-loam soils compared to loam soil. mdpi.com
Thiamethoxam is registered for use in various non-agricultural settings, including on turfgrass for golf courses and residential lawns, ornamental plants, and for structural pest control. regulations.gov Monitoring in these landscapes is also important for a comprehensive environmental assessment.
Residue Surveillance in Pollen, Nectar, and Bee Products
As systemic insecticides, thiamethoxam and its metabolites can be translocated to the pollen and nectar of treated plants, posing a potential exposure route for pollinators. ontariobee.comepa.gov Surveillance programs have consistently detected residues of these compounds in bee-collected samples.
A four-year field study found that median residues of thiamethoxam in pollen collected by honey bees from treated maize were between 1 and 7 µg/kg, and its metabolite clothianidin was found at levels between 1 and 4 µg/kg. nih.gov In oilseed rape, median thiamethoxam residues in pollen were between <1 and 3.5 µg/kg, and in nectar from foraging bees, they were between 0.65 and 2.4 µg/kg. nih.gov
Another study on seed-dressed cotton crops found thiamethoxam in 90% of pollen samples and over 60% of nectar samples. nih.gov The concentrations ranged from not detected to 14.521 ng g-1 in pollen and from not detected to 4.285 ng g-1 in nectar. nih.gov Research on ornamental plants treated with thiamethoxam also found potentially bee-toxic concentrations in sunflower pollen following high-rate drench treatments. researchgate.net
In a study assessing various bee-collected plant materials from oilseed rape crops, thiamethoxam was one of the most frequently detected neonicotinoids, present in 65% of nectar and honey samples and 37% of pollen samples. ontariobee.com
Table 2: Thiamethoxam Residues in Pollen and Nectar
| Crop | Sample Type | Median/Range of Thiamethoxam Concentration |
|---|---|---|
| Maize | Pollen from bees | 1 - 7 µg/kg |
| Oilseed Rape | Pollen from bees | <1 - 3.5 µg/kg |
| Oilseed Rape | Nectar from bees | 0.65 - 2.4 µg/kg |
| Cotton | Pollen | ND - 14.521 ng/g |
Atmospheric Monitoring and Deposition Studies
While thiamethoxam has a low potential for volatilization due to its low vapor pressure and Henry's Law Constant, atmospheric monitoring is still a component of understanding its environmental distribution. epa.gov The main routes of dissipation are considered to be spray drift and runoff. epa.gov
Studies have detected neonicotinoids, including thiamethoxam, in precipitation, indicating that atmospheric transport and deposition can occur. One study collected bi-monthly integrated precipitation samples and found that neonicotinoids were rarely detected, with most detections occurring over a two-week period in May. epa.gov On one day, the concentration of thiamethoxam in precipitation was 114 ng/L. epa.gov
Monitoring of meteorological data such as air temperature, wind speed and direction, and relative humidity is often conducted during field studies to understand the environmental conditions at the time of application and their potential influence on dissipation. epa.gov
Methodologies for Assessing Environmental Exposure Levels
Accurate assessment of environmental exposure to this compound relies on sensitive and specific analytical methods. A variety of techniques have been developed for its detection in different environmental matrices.
For water and soil samples, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a commonly used method. epa.govnih.gov This technique allows for the separation, identification, and quantification of the target compounds. Sample preparation often involves extraction and clean-up steps to remove interfering substances from the matrix. env.go.jp Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
For the analysis of residues in pollen and nectar, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods followed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) are frequently employed. ontariobee.com These methods are capable of detecting low levels of residues, often with limits of detection in the range of 0.1 to 10 ng/g. ontariobee.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is another validated method for the estimation of thiamethoxam. pnrjournal.com The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.119 µg/ml and 0.399 µg/ml, respectively. pnrjournal.com
These analytical methods are crucial for the enforcement of regulatory limits and for providing the data necessary for risk assessments and the development of environmental monitoring programs.
Structure Activity Relationship Sar and Structure Environmental Fate Relationship Sefr Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Receptor Binding
The insecticidal action of thiamethoxam (B1682794) and its analogs stems from their interaction with the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. nih.gov QSAR studies are pivotal in elucidating the structural requirements for potent receptor binding. Thiamethoxam itself shows lower binding affinity to nAChRs compared to its primary metabolite, clothianidin. researchgate.net This suggests that thiamethoxam acts as a pro-insecticide, being metabolized into a more active compound. researchgate.net
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in developing pharmacophore models for neonicotinoid binding. researchgate.nettcmsp-e.com These models highlight the essential structural features for interaction with the nAChR binding site, which is located at the interface of receptor subunits and involves several loops (A-F). tcmsp-e.commdpi.com
Key structural features influencing nAChR binding include:
The Electronegative Group: The nitro (-NO₂) or cyano (-CN) group on the pharmacophore is crucial. It interacts with a unique, positively charged region in the insect nAChR, contributing to the insecticide's selectivity over vertebrate receptors. tcmsp-e.com
The Heterocyclic Ring: The 2-chloro-5-thiazolyl ring is a key component. The chlorine atom and the thiazole (B1198619) nitrogen are important for binding. Modifications to this ring system significantly alter binding affinity. nih.gov
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is a critical feature of the pharmacophore model for nAChR agonists. researchgate.netmdpi.com
Molecular docking studies complement QSAR models by visualizing the binding pose. For thiamethoxam and its analogs, docking into the acetylcholine binding protein (AChBP), a homolog of the nAChR ligand-binding domain, shows that the molecule fits into a pocket surrounded by aromatic amino acid residues. tcmsp-e.commdpi.comresearchgate.net The interactions are primarily non-covalent, including hydrogen bonds and π-cation interactions between the ligand and residues like tryptophan. mdpi.com
QSAR for Efficacy Against Pest Species
QSAR models have been successfully developed to correlate the structural descriptors of thiamethoxam analogs with their insecticidal efficacy against various pest species, such as aphids and whiteflies. mdpi.complantprotection.pl These models are typically developed using multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors and biological activity (e.g., pLC₅₀). mdpi.comsciforum.net
Studies on neonicotinoid analogs against the cowpea aphid (Aphis craccivora) have identified several important molecular descriptors:
Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and partial atomic charges are significant. Electrostatic interactions are considered important for insecticidal activity. sciforum.net
Topological and Geometrical Descriptors: Molecular shape, size, and connectivity influence how the molecule fits into the receptor site. Descriptors such as the number of rings and the presence of specific atom types (e.g., secondary C(sp³)) have been found to correlate with activity. sciforum.net
A QSAR study on dihydropyrrole-fused and phenylazo neonicotinoid derivatives against Aphis craccivora demonstrated that specific structural features could be modeled to predict efficacy. mdpi.com Similarly, research on imidacloprid (B1192907) derivatives, which share a common mode of action with thiamethoxam, has shown that parameters like the octanol-water partition coefficient (logP) and electronic properties are crucial for activity against the housefly (Musca domestica). sciforum.net
The following table summarizes findings from a representative QSAR study on neonicotinoid analogs.
| Descriptor Type | Descriptor Name | Influence on Activity | Rationale |
|---|---|---|---|
| Topological | Number of 6-membered rings | Negative | Fewer rings of this size may improve fit or transport properties. |
| Topological | Number of secondary C(sp³) atoms | Negative | Reduced flexibility or specific steric hindrance may be unfavorable. |
| Physicochemical | Strongest basic pKa | Negative | Lower basicity may be optimal for interaction at the target site under physiological pH. |
Data synthesized from a study on neonicotinoid analogues. sciforum.net
QSAR for Environmental Degradation Rates and Pathways
The environmental fate of thiamethoxam is governed by processes like photolysis (degradation by light) and hydrolysis (reaction with water). nih.govmdpi.comresearchgate.net While comprehensive QSAR models specifically for the degradation of thiamethoxam are not widely published, structure-environmental fate relationship (SEFR) principles and kinetic studies provide insight into how its structure influences persistence.
Photodegradation: Thiamethoxam undergoes direct photolysis in aqueous environments. nih.govmn.gov The rate of photodegradation follows first-order kinetics and is influenced by factors like pH and the presence of dissolved organic matter. mdpi.comwisdomlib.org Studies have shown that solar radiation can significantly accelerate its decomposition, especially in acidic conditions (pH 3-6). mdpi.com The chromophore responsible for absorbing UV light is the 2-chloro-5-thiazolyl moiety. Structural modifications to this part of the molecule would be expected to alter its photolytic stability.
Hydrolysis: Hydrolysis of thiamethoxam is base-catalyzed, with degradation rates increasing at higher pH values. researchgate.netmn.gov The process involves the cleavage of the oxadiazinane ring. The stability of this ring is therefore a key structural determinant of its hydrolysis half-life. The major degradation product identified in both hydrolysis and photolysis is often a urea (B33335) derivative. researchgate.net
The following table summarizes the environmental degradation parameters for thiamethoxam.
| Process | Influencing Factors | Key Findings | Half-life (t₁/₂) Range |
|---|---|---|---|
| Photolysis | Sunlight (UV), pH, Dissolved Organic Matter | Degradation is enhanced by solar radiation and acidic pH. mdpi.comwisdomlib.org Follows first-order kinetics. nih.gov | Variable; can be on the order of hours to days in water under sunlight. nih.govwisdomlib.org |
| Hydrolysis | pH | Stable in acidic to neutral water, but degradation is accelerated by alkaline conditions (base-catalyzed). researchgate.net | Long under neutral/acidic conditions; decreases as pH increases. researchgate.net |
| Soil Degradation | Soil type, moisture, temperature, light | Metabolizes to clothianidin. Field half-lives are generally shorter than laboratory values. epa.gov | 7 to 111 days (field studies). epa.govnih.gov |
QSAR for Ecotoxicity to Non-Target Organisms
A significant concern with neonicotinoids is their toxicity to non-target organisms, particularly pollinators like bees and aquatic invertebrates like Daphnia magna. researchgate.netmdpi.com QSAR modeling is an alternative approach to predict these toxic effects without extensive animal testing. researchgate.netnih.gov
For aquatic organisms, QSAR models often correlate toxicity with physicochemical properties like the octanol-water partition coefficient (logP or logKow), which describes a chemical's lipophilicity. researchgate.net However, for neonicotinoids, which are relatively water-soluble, other descriptors are also important. QSAR studies on the toxicity of various insecticides to Daphnia magna have shown that for neonicotinoids, descriptors related to hydrogen-bond properties can be significant predictors of toxicity. researchgate.net
For bees, the high toxicity of neonicotinoids is due to their potent action on insect nAChRs. QSAR models for bee toxicity aim to capture the same structural features that govern binding to the target receptor. Subtle structural differences between pest and bee nAChRs can be exploited to design more selective insecticides.
While specific QSAR equations for 4-Chloro-thiamethoxam's ecotoxicity are limited, general models for pesticides highlight the importance of:
Lipophilicity (logP): Influences bioaccumulation and transport across biological membranes.
Electronic Properties: Descriptors like heat of formation and polar surface area can be related to the reactivity and interaction potential of the molecule. researchgate.net
Hydrogen Bonding Capacity: Important for interactions with biological macromolecules. researchgate.net
Computational Design of Modified Analogs with Enhanced Desirable Properties
The insights gained from QSAR and docking studies are being actively used to computationally design modified thiamethoxam analogs with improved characteristics. nih.govimmunocure.us The goal is to create new insecticides that possess high efficacy against target pests while exhibiting lower toxicity to non-target species and having a more favorable environmental profile (e.g., faster degradation). nih.gov
This process, often called rational or in silico design, involves:
Establishing a 3D-QSAR Model: A robust model (e.g., CoMFA or CoMSIA) is built using a series of existing analogs with known activities. nih.govmun.ca This model generates contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic/hydrophilic groups would increase or decrease activity.
Homology Modeling and Docking: A 3D model of the target receptor (e.g., pest nAChR) and non-target receptors (e.g., bee nAChR) is created. nih.gov
Virtual Modification: The parent structure (thiamethoxam) is modified in silico by adding or changing functional groups based on the QSAR contour maps. For instance, a 3D-QSAR model might show that introducing a bulky, electropositive group at a specific position could enhance toxicity to pests. nih.gov
Predictive Screening: The newly designed virtual derivatives are then docked into the pest and non-target receptors to predict their binding affinity. Their toxicity and environmental properties (like bioconcentration factor) can also be predicted using the developed QSAR models. nih.govresearchgate.net
One study successfully used this approach to design 37 new derivatives based on a neonicotinoid template. nih.gov The models predicted that 10 of these derivatives would have bi-directional selective toxicity (higher toxicity to pests, lower toxicity to bees). nih.gov Further analysis identified a lead candidate that also showed potential for reduced pest resistance. nih.gov This highlights the power of computational methods to guide the synthesis of next-generation insecticides with significantly improved safety and efficacy profiles. immunocure.us
Advanced Research Directions and Future Perspectives
Development of Novel Integrated Pest Management (IPM) Strategies Incorporating 4-Chloro-thiamethoxam (B1154349)
The future of sustainable agriculture hinges on the development and implementation of sophisticated Integrated Pest Management (IPM) programs. cast-science.org These programs aim to minimize reliance on synthetic pesticides by integrating various control methods. farmable.tech The incorporation of this compound, a derivative of the second-generation neonicotinoid thiamethoxam (B1682794), into novel IPM strategies is a key area of advanced research. researchgate.netresearchgate.net The goal is to leverage its high efficacy against a broad spectrum of sucking and chewing insects while mitigating potential non-target effects. thepharmajournal.comgoogle.com
Modern IPM strategies are moving beyond simple chemical applications to include a more holistic, "biointensive" approach. cast-science.org This involves the coordinated use of biological controls, such as predators and parasitoids, alongside chemical options like this compound. farmable.tech The systemic nature of thiamethoxam and its derivatives, which allows the compound to be transported throughout the plant, makes it suitable for targeted applications like seed treatments and soil drenches. researchgate.netgoogle.com These methods can reduce the need for broad-spectrum foliar sprays, thereby minimizing exposure to beneficial insects and other non-target organisms. researchgate.netmdpi.com
Research is focused on determining the optimal timing, application methods, and integration of this compound with other IPM tactics. This includes its use in conjunction with resistant crop varieties, cultural practices that disrupt pest life cycles, and biological control agents. cast-science.orgipmcenters.org The development of "green chemistries" with novel modes of action is also a critical component of future IPM programs, offering alternatives to manage resistance and reduce environmental impact. researchgate.netresearchgate.net The ultimate aim is to create resilient agricultural systems that are less dependent on prophylactic chemical treatments. farmable.techmdpi.com
Exploration of Synergistic and Antagonistic Interactions with Other Agrochemicals
In modern agricultural systems, crops are often exposed to a complex mixture of agrochemicals, including insecticides, fungicides, and herbicides. Understanding the interactions between these compounds is crucial for effective pest management and for assessing environmental risk. The exploration of synergistic and antagonistic interactions between this compound and other agrochemicals is a significant area of research.
Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. cabidigitallibrary.org Conversely, antagonism is when the combined effect is less than the sum. cabidigitallibrary.org Additive effects occur when there is no interaction between the compounds. cabidigitallibrary.org
Studies on thiamethoxam, the parent compound of this compound, have revealed both synergistic and antagonistic effects when combined with other pesticides. For instance, some research has shown that combining thiamethoxam with certain fungicides or other insecticides can enhance its toxicity to target pests. nih.gov One study found that combinations of thiamethoxam with tetraconazole, zeta-cypermethrin, cyfluthrin, and permethrin (B1679614) resulted in synergistic effects on honey bees. nih.gov In contrast, combinations with dimethoate (B1670662) and esfenvalerate (B1671249) showed antagonistic effects. nih.gov
The mechanisms behind these interactions are complex. For example, the neonicotinoid imidacloprid (B1192907) has been shown to act synergistically with certain entomopathogenic nematodes by reducing the defensive behaviors of the target grubs, leading to increased nematode attachment and penetration. cabidigitallibrary.org Research into these interactions for this compound will be vital for developing effective and environmentally conscious pest control strategies.
A data table from a study on thiamethoxam illustrates the types of interactions observed with other pesticides:
Data derived from a study on thiamethoxam interactions with various pesticides on honey bees. nih.gov
Remediation and Mitigation Technologies for Environmental Contamination
The widespread use of pesticides, including neonicotinoids like thiamethoxam and its derivatives, can lead to environmental contamination of soil and water. nih.govresearchgate.net Consequently, the development of effective remediation and mitigation technologies is a critical area of future research.
Bioremediation, which utilizes microorganisms and plants to degrade or remove contaminants, is a promising, cost-effective, and environmentally friendly approach. nih.govresearchgate.net Research has identified various bacteria and fungi capable of degrading neonicotinoids. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to enhance the degradation of thiamethoxam in contaminated soil. researchgate.net Certain bacteria, such as Bacillus, Pseudoxanthomonas, and Rhodococcus, have also been identified as having the ability to break down these insecticides. researchgate.net
In addition to bioremediation, other technologies are being explored. Adsorption using materials like biochar, zeolites, and carbon nanotubes can effectively remove pesticides from water and soil. nih.gov Catalytic processes, particularly those involving metallic nanoparticles, show high efficiency in degrading complex pesticide molecules. nih.gov Combining these different technologies could lead to even more effective remediation strategies. nih.gov
The table below summarizes some of the promising remediation technologies for neonicotinoid contamination:
This table provides an overview of remediation technologies based on various research findings. researchgate.netnih.gov
Interdisciplinary Approaches to Assess Complex Ecological Impacts
Assessing the full ecological impact of pesticides like this compound requires a multifaceted, interdisciplinary approach. The effects of these compounds are not limited to direct toxicity to target pests but can have far-reaching consequences for non-target organisms and entire ecosystems. researchgate.netgreenpeace.org
An integrated assessment approach combines data and methodologies from various scientific fields, including ecotoxicology, environmental chemistry, ecology, and modeling. greenpeace.org This allows for a more comprehensive understanding of a pesticide's environmental fate, its exposure pathways, and its direct and indirect effects on different trophic levels. greenpeace.orgwur.nl
For example, research has shown that systemic insecticides can be found in soil, water, and plant tissues, leading to exposure for a wide range of non-target invertebrates and vertebrates. greenpeace.org These exposures can lead to sublethal effects such as reduced reproductive capacity, immune suppression, and behavioral changes, which can have cascading effects on populations and community structures. researchgate.net
Future research will need to continue to integrate different lines of evidence, from laboratory bioassays to large-scale field studies and ecological modeling, to better predict and mitigate the complex ecological risks associated with pesticides. researchgate.netncsu.edu This includes a greater focus on long-term, multigenerational effects and the impacts of multiple stressors in the environment. ifremer.fr
Predictive Modeling for Environmental Risk Assessment and Management
Predictive modeling is becoming an increasingly important tool for the environmental risk assessment and management of pesticides. mdpi.com Given the time and resources required for extensive experimental studies, models offer an efficient way to evaluate the potential risks of compounds like this compound under a wide range of scenarios. ifremer.frmdpi.com
Various types of models are used to assess different aspects of pesticide risk:
Exposure Models: These models predict the movement and concentration of pesticides in different environmental compartments, such as air, soil, and water. mdpi.com This helps in understanding the potential for exposure of non-target organisms.
Ecotoxicological Effect Models: These models, including (Quantitative) Structure-Activity Relationship ((Q)SAR) models, Dose-Response (DR) models, and Toxicokinetic-Toxicodynamic (TKTD) models, are used to predict the toxic effects of pesticides on different species. ifremer.fr
Population and Landscape Models: These models can simulate the long-term effects of pesticide exposure on populations and communities, taking into account factors like species interactions and landscape structure. ifremer.fr
Mixture Toxicity Models: These models are used to predict the combined effects of multiple chemicals, which is crucial given that organisms in the environment are often exposed to mixtures of pesticides. researchgate.net
The European Food Safety Authority (EFSA) and other regulatory bodies are increasingly recognizing the value of mechanistic models in regulatory risk assessment. ifremer.freuropa.eu Future research will focus on improving the accuracy and predictive power of these models by incorporating more realistic environmental conditions, validating them with field data, and better accounting for uncertainties. ncsu.eduifremer.fr
Q & A
Q. What strategies optimize FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
- Methodological Answer : Store raw data in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., ISA-Tab format). Use electronic lab notebooks (ELNs) for real-time data entry. Adopt the IUPAC InChIKey system for compound identifiers to enhance interoperability .
Q. How can researchers reconcile discrepancies in reported photodegradation pathways of this compound?
- Methodological Answer : Conduct controlled photolysis experiments using simulated sunlight (e.g., Xenon arc lamps) and compare with field data. Apply quantum yield calculations to model pathway dominance. Use multivariate analysis to identify critical variables (e.g., dissolved organic matter) influencing degradation routes .
Q. What in silico approaches predict the adsorption behavior of this compound in soil matrices?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model interactions with soil organic matter. Validate predictions via batch adsorption experiments and Langmuir isotherm fitting. Correlate with soil properties (pH, clay content) using partial least squares regression .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
